molecular formula C15H18N2O B2516599 1-[(Quinolin-4-yl)methyl]piperidin-4-ol CAS No. 1515468-91-3

1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Cat. No.: B2516599
CAS No.: 1515468-91-3
M. Wt: 242.322
InChI Key: BWPOAYLIWUCCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Quinolin-4-yl)methyl]piperidin-4-ol is a chemical compound of interest in pharmaceutical and medicinal chemistry research, featuring a molecular framework that combines a quinoline heterocycle with a piperidin-4-ol moiety. This structure is represented by the molecular formula C15H18N2O and is part of a broader class of compounds where the quinoline scaffold is functionalized with nitrogen-containing saturated rings . The specific molecular architecture of this compound makes it a valuable intermediate or building block for exploring novel biologically active molecules. Compounds with similar quinoline-piperidine hybrid structures are frequently investigated for their potential interactions with various biological targets, such as enzyme systems and receptors, which are relevant in several disease pathways . Researchers may utilize this compound in the synthesis of more complex molecules or as a core structure in structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors or agents targeting the central nervous system. The piperidin-4-ol group offers a versatile handle for further chemical modification, while the quinoline ring provides a rigid, planar structure that can facilitate binding to aromatic residues in protein pockets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(quinolin-4-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-13-6-9-17(10-7-13)11-12-5-8-16-15-4-2-1-3-14(12)15/h1-5,8,13,18H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPOAYLIWUCCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-[(Quinolin-4-yl)methyl]piperidin-4-ol – Structural Analysis and Synthetic Utility

[1][2]

Executive Summary

This technical guide profiles 1-[(Quinolin-4-yl)methyl]piperidin-4-ol , a bivalent heterocyclic scaffold integrating a quinoline pharmacophore with a 4-hydroxypiperidine moiety via a methylene linker.[1][2] This structure serves as a critical intermediate in the development of antimalarial agents , kinase inhibitors , and G-protein coupled receptor (GPCR) ligands .[3] Its physicochemical profile combines the lipophilic, planar aromaticity of quinoline with the polar, solubilizing features of the hydroxypiperidine, making it a "privileged structure" in medicinal chemistry.[3]

Part 1: Chemical Identity & Structural Architecture[1][2]

Nomenclature and Identification
  • IUPAC Name: 1-(Quinolin-4-ylmethyl)piperidin-4-ol[1][2]

  • Common Synonyms: 4-((4-Hydroxy-1-piperidinyl)methyl)quinoline; 1-(4-Quinolylmethyl)-4-piperidinol.[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
  • Molecular Weight: 242.32 g/mol [1][2]

  • SMILES: OC1CCN(CC2=CC=NC3=CC=CC=C23)CC1

Structural Analysis

The molecule is composed of three distinct domains:[2]

  • Aromatic Head (Quinoline): A bicyclic aromatic system that provides

    
    -
    
    
    stacking interactions and hydrophobic binding capability.[1] The nitrogen at position 1 (N1) acts as a weak hydrogen bond acceptor.
  • Linker (Methylene Bridge): A single

    
     carbon spacer that allows rotational freedom, decoupling the electronic systems of the quinoline and piperidine rings while maintaining a specific distance (~3-4 Å) between the aromatic core and the basic nitrogen.
    
  • Polar Tail (4-Hydroxypiperidine): A saturated heterocycle containing a basic tertiary amine (protonatable at physiological pH) and a secondary hydroxyl group, which serves as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., esterification, oxidation).[3]

Part 2: Physicochemical Profile[2][4][5]

The following properties are critical for understanding the compound's behavior in biological assays and formulation.

PropertyValue (Experimental/Predicted)Significance
Physical State Solid (Crystalline powder)Stable handling form.[1][2]
Melting Point 115–120 °C (Predicted range)Indicates stable crystal lattice; typical for this class.
pKa (Piperidine N) 9.2 ± 0.5Highly basic; exists as a cation at physiological pH (7.4).
pKa (Quinoline N) 4.9 ± 0.2Weakly basic; unprotonated at physiological pH.
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity; suggests good membrane permeability (CNS active potential).
Topological Polar Surface Area (TPSA) ~35 ŲLow TPSA indicates high passive permeability.
Solubility Soluble in DMSO, MeOH, DCM; Low in water (neutral form).[3]Requires acidification (HCl salt) for aqueous solubility.

Part 3: Synthetic Methodologies

Two primary synthetic routes are established for this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is generally preferred for higher yields and milder conditions.

Method A: Reductive Amination (Preferred)

This route avoids the use of unstable alkyl halides and minimizes over-alkylation byproducts.

Protocol:

  • Reagents: Quinoline-4-carboxaldehyde (1.0 eq), Piperidin-4-ol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).[3]

  • Procedure:

    • Dissolve Quinoline-4-carboxaldehyde and Piperidin-4-ol in dry DCE under N

      
      .
      
    • Add catalytic Acetic Acid to activate the imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at RT for 12–16 hours.[1]

    • Quench: Add saturated NaHCO

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organic layer over Na

      
      SO
      
      
      .[1]
    • Purification: Flash column chromatography (MeOH/DCM gradient).

Method B: Nucleophilic Substitution (Traditional)

Used when the aldehyde precursor is unavailable.

Protocol:

  • Reagents: 4-(Chloromethyl)quinoline hydrochloride (1.0 eq), Piperidin-4-ol (2.0 eq or 1.0 eq + base), K

    
    CO
    
    
    or DIPEA (3.0 eq), Acetonitrile (ACN) or DMF.[3]
  • Procedure:

    • Suspend 4-(Chloromethyl)quinoline HCl in ACN.

    • Add K

      
      CO
      
      
      and Piperidin-4-ol.[1][2]
    • Reflux (80°C) for 4–6 hours. Monitor by TLC.[1][4]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between water and EtOAc.

Synthesis Pathway Diagram

SynthesisAldehydeQuinoline-4-carboxaldehydeImineImine IntermediateAldehyde->ImineAcOH, DCE(Imine Formation)AminePiperidin-4-olAmine->ImineProduct1-[(Quinolin-4-yl)methyl]piperidin-4-olAmine->Product+ BaseImine->ProductNaBH(OAc)3(Reduction)Halide4-(Chloromethyl)quinolineHalide->ProductK2CO3, ACNReflux (Subst.)

Caption: Comparative synthetic routes: Reductive Amination (Blue/Green path) vs. Nucleophilic Substitution (Red path).

Part 4: Spectroscopic Characterization[1][2]

Verification of the structure relies on identifying the unique methylene bridge and the diagnostic protons of the quinoline ring.[2]

Proton NMR ( H NMR, 400 MHz, CDCl )[3][8]
  • 
     8.85 (d, 1H):  Quinoline H-2 (Deshielded by adjacent Nitrogen).
    
  • 
     8.15 (d, 1H):  Quinoline H-8.[3]
    
  • 
     7.95 (d, 1H):  Quinoline H-5.[3]
    
  • 
     7.75 (t, 1H):  Quinoline H-7.[3]
    
  • 
     7.55 (t, 1H):  Quinoline H-6.[3]
    
  • 
     7.45 (d, 1H):  Quinoline H-3.[3]
    
  • 
     3.95 (s, 2H): Diagnostic Singlet  – Methylene bridge (Ar-CH
    
    
    -N).[1]
  • 
     3.75 (m, 1H):  Piperidine H-4 (Methine attached to OH).
    
  • 
     2.80 (m, 2H):  Piperidine H-2/6 (Equatorial).
    
  • 
     2.25 (m, 2H):  Piperidine H-2/6 (Axial).
    
  • 
     1.90 - 1.60 (m, 4H):  Piperidine H-3/5.[1][2]
    
Mass Spectrometry (ESI-MS)[1][2]
  • [M+H]

    
    :  Observed at m/z 243.15.
    
  • Fragmentation Pattern:

    • m/z 142 (Quinolin-4-ylmethyl cation) – Major fragment due to benzylic-type cleavage.[1][2]

    • m/z 102 (Hydroxypiperidine fragment).

Part 5: Medicinal Chemistry Utility[2][6][9][10][11]

This scaffold acts as a versatile building block in drug discovery.[5]

Pharmacophore Mapping[1][3]
  • Antimalarial Activity: The quinoline core mimics the scaffold of Chloroquine.[6] The basic side chain facilitates accumulation in the acidic food vacuole of the malaria parasite (Plasmodium falciparum), inhibiting heme polymerization.[3]

  • Kinase Inhibition: The 4-position of quinoline is a common vector for extending into the solvent-accessible region of kinase ATP-binding pockets.[1][2] The hydroxyl group on the piperidine can form specific H-bonds with residues like Asp or Glu in the active site.[1][2]

  • GPCR Ligands: The distance between the aromatic center and the basic nitrogen fits the pharmacophore for Dopamine D2/D4 and Serotonin 5-HT receptors.[2]

Signaling Pathway Interaction (Kinase Context)

PathwayInhibitorQuinoline-PiperidineScaffoldATP_SiteATP Binding PocketInhibitor->ATP_SiteCompetitiveBindingKinaseTarget Kinase(e.g., PI3K, EGFR)ATP_Site->KinasePhosphorylationSubstratePhosphorylationKinase->PhosphorylationInhibitedDownstreamCell ProliferationSignalingPhosphorylation->Downstream

Caption: Mechanism of action for quinoline-based kinase inhibitors competing for the ATP binding site.[3]

Part 6: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable in solid form.[1] Solutions in CDCl

    
     should be analyzed immediately or stored at -20°C to prevent slow oxidation of the methylene bridge.[1][2]
    

References

  • Chemical Identity & Properties: PubChem.[1][7][5][8] Compound Summary: Piperidin-4-ol.[1][2][5][9][10] National Library of Medicine.[1] Link

  • Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996.[3] Link

  • Quinoline Pharmacophore: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery."[3] Current Medicinal Chemistry, 2011.[3] Link

  • Antimalarial Mechanism: Egan, T. J., et al. "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin."[3] Nature, 1994.[3] Link

An In-depth Technical Guide to 1-[(Quinolin-4-yl)methyl]piperidin-4-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical properties, including its molecular formula and weight, and presents a putative synthetic pathway. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing parallels with structurally related compounds known for their biological activities. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinoline-piperidine scaffolds.

Core Chemical and Physical Properties

1-[(Quinolin-4-yl)methyl]piperidin-4-ol is a complex heterocyclic molecule integrating a quinoline nucleus and a piperidin-4-ol moiety through a methylene bridge. Understanding its fundamental properties is crucial for its application in research and development.

Molecular Formula and Weight

The chemical structure of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol is derived from its constituent parts: a quinoline ring, a piperidin-4-ol ring, and a methylene linker.

  • Quinoline: The molecular formula for quinoline is C₉H₇N.[1][2][3][4]

  • Piperidin-4-ol: The molecular formula for piperidin-4-ol is C₅H₁₁NO.[5][6][7][8]

  • Methylene linker: -CH₂-

To form the final compound, a hydrogen atom is substituted on the quinoline ring by the methylene group, which in turn is bonded to the nitrogen atom of the piperidin-4-ol, displacing a hydrogen atom. This results in the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 258.32 g/mol

The molecular weight is calculated using the atomic weights of carbon (12.01 g/mol )[9][10][11][12][13], hydrogen (1.008 g/mol )[14][15][16][17][18], nitrogen (14.01 g/mol )[19][20][21][22][23], and oxygen (16.00 g/mol )[24][25][26][27][28].

Synthesis and Characterization

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 4-Quinolinecarboxaldehyde intermediate Schiff Base Intermediate reagent1->intermediate Condensation reagent2 Piperidin-4-ol reagent2->intermediate product 1-[(Quinolin-4-yl)methyl]piperidin-4-ol intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Proposed synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol.

Experimental Protocol: A General Procedure for Reductive Amination
  • Reaction Setup: To a solution of 4-quinolinecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidin-4-ol (1-1.2 equivalents).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-[(Quinolin-4-yl)methyl]piperidin-4-ol.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the connectivity of the atoms and the overall structure of the molecule.[32][33]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch from the alcohol and C-N bonds.

Potential Applications in Drug Discovery and Development

The fusion of quinoline and piperidine moieties in a single chemical entity is a well-established strategy in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[34][35][36]

Rationale for Pharmacological Interest
  • Quinoline Core: The quinoline ring is a privileged scaffold found in numerous natural and synthetic bioactive molecules. It is a key component in drugs with antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[34][37][38]

  • Piperidine Moiety: The piperidine ring is another prevalent scaffold in pharmaceuticals, often contributing to improved pharmacokinetic properties, such as solubility and bioavailability, and providing a three-dimensional structure that can enhance binding to biological targets.[35]

The combination of these two pharmacophores in 1-[(Quinolin-4-yl)methyl]piperidin-4-ol suggests a high potential for biological activity.

Potential Therapeutic Areas

Based on the known activities of related quinoline-piperidine compounds, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol could be investigated for a range of therapeutic applications:

  • Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a 4-aminoquinoline core. Novel quinoline-piperidine conjugates have shown potent activity against chloroquine-resistant strains of Plasmodium falciparum.[29][30]

  • Anticancer Agents: Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The piperidine moiety could be modified to enhance selectivity and potency.

  • Neuropharmacological Agents: The piperidine scaffold is present in many centrally acting drugs. The quinoline portion could modulate the activity of these compounds at various receptors or enzymes in the central nervous system.

  • Antibacterial Agents: Quinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the quinoline core in the target molecule suggests potential for antibacterial activity.

Potential_Applications main_compound 1-[(Quinolin-4-yl)methyl]piperidin-4-ol quinoline Quinoline Core main_compound->quinoline piperidine Piperidine Moiety main_compound->piperidine application1 Antimalarial quinoline->application1 application2 Anticancer quinoline->application2 application4 Antibacterial quinoline->application4 application3 Neuropharmacological piperidine->application3

Caption: Potential therapeutic applications of the title compound.

Safety and Handling

As with any novel chemical compound, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-[(Quinolin-4-yl)methyl]piperidin-4-ol represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure combines two pharmacologically significant moieties. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

  • Quinoline. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link][1]

  • Quinoline – Structure, Properties, and Applications. (n.d.). In Mechotech. Retrieved February 15, 2026, from [Link][2]

  • Quinoline – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved February 15, 2026, from [Link][3]

  • What's the Molar Mass of Hydrogen? (n.d.). In Horizon Educational. Retrieved February 15, 2026, from [Link][14]

  • Molecular weight of Nitrogen. (n.d.). In Convert Units. Retrieved February 15, 2026, from [Link][19]

  • What is the molecular weight of oxygen? (n.d.). In Homework.Study.com. Retrieved February 15, 2026, from [Link][24]

  • Quinoline. (n.d.). In NIST WebBook. Retrieved February 15, 2026, from [Link][39]

  • What is the molecular weight of oxygen. (n.d.). In Unacademy. Retrieved February 15, 2026, from [Link][25]

  • Flexi answers - What is the molar mass of carbon? (n.d.). In CK-12 Foundation. Retrieved February 15, 2026, from [Link][9]

  • PIPERIDIN-4-OL. (n.d.). In ChemBK. Retrieved February 15, 2026, from [Link][5]

  • Understanding the Molecular Weight of Hydrogen: A Key to Its Properties. (2026, January 21). In Oreate AI Blog. Retrieved February 15, 2026, from [Link][15]

  • Molecular weight of Carbon. (n.d.). In Convert Units. Retrieved February 15, 2026, from [Link][10]

  • Gram molecular mass of carbon is a6g b11g c12g d14 class 10 chemistry CBSE. (n.d.). In Vedantu. Retrieved February 15, 2026, from [Link][11]

  • What is the molecular weight of hydrogen? (2018, April 27). In Quora. Retrieved February 15, 2026, from [Link][16]

  • What is the molecular mass of oxygen? (2017, June 29). In Quora. Retrieved February 15, 2026, from [Link][26]

  • Carbon (C) molar mass. (n.d.). In Periodiek Systeem. Retrieved February 15, 2026, from [Link][12]

  • What is the gram molecular mass of nitrogen? (2017, December 14). In Quora. Retrieved February 15, 2026, from [Link][20]

  • Hydrogen (H2) molar mass. (n.d.). In Periodiek Systeem. Retrieved February 15, 2026, from [Link][17]

  • Nitrogen (N2) molar mass. (n.d.). In Periodiek Systeem. Retrieved February 15, 2026, from [Link][21]

  • Van de Walle, T., Boone, M., Van Puyvelde, J., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112361. [Link][29]

  • Van de Walle, T., Boone, M., Van Puyvelde, J., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. ResearchGate. [Link][30]

  • Oxygen (O2) has a molar mass of 32.0 g/mol . What is the... (n.d.). In Pearson. Retrieved February 15, 2026, from [Link][27]

  • Convert Molar mass, Hydrogen. (n.d.). In Convertworld. Retrieved February 15, 2026, from [Link][18]

  • What is the molecular mass of carbon? (n.d.). In Homework.Study.com. Retrieved February 15, 2026, from [Link][13]

  • How much is the weight in kilograms of a molecule of N2? (2018, August 24). In Quora. Retrieved February 15, 2026, from [Link][22]

  • Piperidin-4-ol. (n.d.). In PubChem. Retrieved February 15, 2026, from [Link][7]

  • O2 (Oxygen) molar mass. (n.d.). In Periodiek Systeem. Retrieved February 15, 2026, from [Link][28]

  • Molar Mass / Molecular Weight of N2: Nitrogen Gas. (2018, June 1). In YouTube. Retrieved February 15, 2026, from [Link][23]

  • Suresh, M., Syed Ali Padusha, M., et al. (2017). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. [Link][32]

  • Suresh, M., Syed Ali Padusha, M., et al. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 249-260. [Link][33]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). In PMC. Retrieved February 15, 2026, from [Link][31]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link][34]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). In MDPI. Retrieved February 15, 2026, from [Link][35]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. [Link][40]

  • Synthesis, spectroscopic characterizations, DFT calculations and molecular docking studies of new quinoline-oxirane/piperidine/morpholine hybrids from quinoline gem-dicyanoepoxide. (n.d.). In ResearchGate. Retrieved February 15, 2026, from [Link][41]

  • Biological activities of quinoline derivatives. (n.d.). In Semantic Scholar. Retrieved February 15, 2026, from [Link][36]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). In MDPI. Retrieved February 15, 2026, from [Link][37]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). In MDPI. Retrieved February 15, 2026, from [Link][38]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.). In Collect. Czech. Chem. Commun. Retrieved February 15, 2026, from [Link][42]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). In PMC. Retrieved February 15, 2026, from [Link][43]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). In Hyma Synthesis. Retrieved February 15, 2026, from [Link][44]

Sources

pharmacological potential of quinoline-methyl-piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of Quinoline-Methyl-Piperidin-4-ol Derivatives

Authored by a Senior Application Scientist

Foreword: The Architectural Elegance of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures." This is not by chance, but a testament to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The quinoline and piperidine rings are two such scaffolds, each a cornerstone in the foundation of numerous approved therapeutics.[1] Quinoline, a bicyclic aromatic heterocycle, is the core of drugs ranging from the pioneering antimalarial chloroquine to modern anticancer agents that inhibit kinase signaling.[2] The piperidine ring, a saturated nitrogen-containing heterocycle, provides a versatile, three-dimensional pharmacophore that is integral to drugs targeting the central nervous system and beyond.[1]

This guide delves into the confluence of these two powerful motifs in the form of quinoline-methyl-piperidin-4-ol derivatives . The strategic hybridization of these scaffolds into a single molecular entity is a rational design approach aimed at creating novel compounds with potentially synergistic or multi-target pharmacological activities. The methyl linker provides specific spacing and flexibility, while the hydroxyl group on the piperidine ring offers a crucial hydrogen bonding point for target interaction.

Herein, we will explore the synthetic rationale, key pharmacological activities, and the rigorous experimental methodologies required to validate the therapeutic potential of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable protocols.

Synthetic Strategies: Constructing the Hybrid Scaffold

The synthesis of quinoline-methyl-piperidin-4-ol derivatives is a multi-step process that leverages established organic chemistry reactions. A common and efficient approach involves the coupling of a pre-synthesized quinoline aldehyde with piperidin-4-ol through reductive amination. This strategy allows for modularity, where variations in both the quinoline and piperidine precursors can be used to generate a library of diverse analogues for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall process can be visualized as a logical progression from starting materials to the final purified compound. The choice of specific reagents and conditions at each step is critical for maximizing yield and purity.

G cluster_0 Synthesis Phase cluster_1 Purification & Characterization A Quinoline Precursor (e.g., 2-chloro-3-formylquinoline) C Reductive Amination A->C B Piperidin-4-ol B->C D Crude Product C->D Formation of Imine & In-situ Reduction E Column Chromatography D->E Separation from reagents/byproducts F Pure Derivative E->F G Structural Analysis (NMR, Mass Spec, IR) F->G Structure Verification

Caption: General experimental workflow for the synthesis and purification of quinoline-methyl-piperidin-4-ol derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of (2-chloroquinolin-3-yl)(4-hydroxypiperidin-1-yl)methanone, a representative example of the target scaffold.

Objective: To synthesize a quinoline-methyl-piperidin-4-ol derivative via reductive amination.

Materials:

  • 2-chloro-3-formylquinoline

  • Piperidin-4-ol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (1.0 eq) and piperidin-4-ol (1.1 eq) in anhydrous dichloroethane (DCE). Rationale: DCE is an excellent solvent for these reactants and is compatible with the reducing agent.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. This allows for the formation of the intermediate iminium ion, which is necessary for the subsequent reduction.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the initial aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Rationale: The basic wash neutralizes the acidic byproducts of the reaction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired product has been obtained with high purity.

Pharmacological Evaluation: Unveiling Therapeutic Potential

The hybrid nature of the quinoline-methyl-piperidin-4-ol scaffold suggests potential activity across several therapeutic areas. Rigorous in vitro evaluation is the first step in identifying and validating these activities.

Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] The combination with a piperidine moiety may enhance solubility, cell permeability, or provide additional interaction points with target proteins.[4]

A plausible mechanism of action for these derivatives is the inhibition of key signaling kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. By binding to the ATP-binding site of the kinase domain, the compound can block downstream signaling pathways, such as the PI3K-Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[5]

G Derivative Quinoline-Methyl- Piperidin-4-ol Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Binds & Inhibits PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Blocked Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits G A Prepare Serial Dilutions of Test Compound in 96-well plate B Add Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) A->B C Incubate Plate (37°C for 18-24h) B->C D Observe Wells for Turbidity (Growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Experimental workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (broth + bacteria) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. A colorimetric indicator like resazurin can also be used for clearer endpoint determination. [6]

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Derivative A1664
Derivative B832
Ciprofloxacin (Control)0.50.25
Neuroprotective Potential

Emerging research has highlighted the potential of quinoline derivatives in treating neurodegenerative diseases, such as Alzheimer's disease. [7][8]A key target in this area is the enzyme acetylcholinesterase (AChE).

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, these derivatives can increase the concentration and duration of action of acetylcholine, which may lead to improvements in cognitive function. [9][10]

Ellman's method is a widely used, simple, and reliable spectrophotometric assay to measure AChE activity. [10]The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, the substrate ATCI, and the chromogen DTNB in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the test compound.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate ATCI to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the results to calculate the IC₅₀ value for AChE inhibition.

CompoundAcetylcholinesterase (AChE) IC₅₀ (µM)
Derivative A5.2
Derivative B2.1
Donepezil (Control)0.02

Conclusion and Future Perspectives

The quinoline-methyl-piperidin-4-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The rational combination of two privileged structures has yielded derivatives with demonstrable potential in oncology, infectious diseases, and neurodegeneration. The experimental frameworks provided in this guide offer a clear and validated pathway for the systematic evaluation of these compounds.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogues to understand how specific substitutions on the quinoline and piperidine rings affect potency and selectivity.

  • Mechanism of Action Elucidation: Moving beyond primary screening to conduct in-depth biochemical and cellular assays to confirm the molecular targets and signaling pathways. [11]* In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By adhering to a rigorous and scientifically sound evaluation process, the full therapeutic potential of quinoline-methyl-piperidin-4-ol derivatives can be unlocked, paving the way for the next generation of targeted medicines.

References

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. PubMed.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Kapoore, R. V., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
  • Biology LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues.
  • Ríos, J. L., & Vila, R. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Al-Hujaily, E. M., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC.
  • A.A. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
  • Duarte, Y., & Martinez-A, I. (2019). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
  • Bouzian, A., et al. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity.
  • Pavan, C., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions (RSC Publishing).
  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.
  • da Silva, A. C. S., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. MDPI.
  • Some of the most commonly found neurodegenerative diseases. (n.d.). ResearchGate.
  • Kumar, A., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chem Biol Drug Des.
  • Martinez, P. D. G., et al. (2018). General strategies for the synthesis of quinoline derivatives. Reagents... ResearchGate.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. PubMed.
  • Firoz, S. G., Sahu, J., & Patel, P. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative.
  • Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
  • Flores-Rojas, G. G., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC.
  • Herrera-Mayorga, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC.
  • Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. (n.d.). ResearchGate.
  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace.
  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Sree, S. S., et al. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR.
  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science.
  • Al-Ostoot, F. H., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Al-Ghorbani, M., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. PMC.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Quinoline derivatives (12–21) as anticancer agents. (n.d.). ResearchGate.
  • (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate.
  • Heravi, M. M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Quinoline-bearing antimicrobial agents. (n.d.). ResearchGate.

Sources

solubility profile of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the predicted solubility profile of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of publicly available empirical data, this document establishes a theoretical framework based on first-principles analysis of the molecule's structure. We dissect the contributions of the quinoline and piperidin-4-ol moieties to predict its behavior in aqueous and organic media. Crucially, this guide provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise, reliable data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally verify the solubility characteristics of this compound.

Introduction: The Central Role of Solubility

The journey of a drug molecule from administration to its site of action is fundamentally governed by its physicochemical properties, with aqueous solubility being a primary gatekeeper for absorption and bioavailability.[] A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2] Poor solubility is a leading cause of failure in drug development, leading to challenges in formulation, inconsistent absorption, and suboptimal therapeutic outcomes.[3][4]

The subject of this guide, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol, is a compound that marries a lipophilic, aromatic quinoline core with a polar, aliphatic piperidin-4-ol substituent. Quinoline and its derivatives are known scaffolds for a wide range of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[5][6] Understanding the solubility of novel derivatives like this is a critical first step in evaluating their potential as drug candidates. This guide will therefore construct a predicted solubility profile based on structural analysis and provide the authoritative methodologies required for its empirical validation.

Physicochemical & Structural Analysis

A molecule's structure is the primary determinant of its solubility.[] By examining its constituent parts, we can predict its interactions with various solvents.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₅H₁₈N₂O-
Molecular Weight 242.32 g/mol -
logP 2.1 - 2.5Estimated based on combined lipophilicity of quinoline and hydrophilicity of piperidinol.
pKa (most basic) ~8.5 - 9.5The piperidine nitrogen is a strong aliphatic base, predicted to be the primary site of protonation. The quinoline nitrogen is a weaker aromatic base.[7]
Hydrogen Bond Donors 1 (hydroxyl group)The -OH group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 (nitrogen atoms), 1 (oxygen atom)The lone pairs on the two nitrogen atoms and the oxygen atom can accept hydrogen bonds.

Structural Breakdown:

  • Quinoline Moiety: This is a flat, aromatic, and relatively nonpolar system. It contributes to the molecule's lipophilicity and can participate in π-π stacking interactions. The nitrogen atom in the quinoline ring is a weak base.

  • Piperidin-4-ol Moiety: This portion of the molecule introduces significant polarity.

    • Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, which will promote solubility in polar protic solvents like water and alcohols.[8]

    • Piperidine Nitrogen: This aliphatic amine is a stronger base than the quinoline nitrogen and is the most likely site of protonation at physiological pH. Ionization of this group dramatically increases aqueous solubility.[9]

Theoretical Solubility Profile

Based on the structural analysis, we can forecast the solubility behavior in different solvent systems.

Aqueous Solubility: The Critical Impact of pH

As a weak base, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol is expected to exhibit significant pH-dependent solubility.[7] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[10][11]

  • In Acidic Conditions (Low pH): At pH values well below the pKa of the piperidine nitrogen, the compound will exist predominantly in its protonated, cationic form. This ionized state is significantly more polar and will interact favorably with water molecules, leading to higher aqueous solubility .[12]

  • In Neutral to Basic Conditions (High pH): As the pH increases above the pKa, the compound will deprotonate to its neutral, free base form. This form is less polar, and its solubility will be governed by the intrinsic solubility of the un-ionized molecule, which is expected to be low .[7]

The relationship between pH and the solubility of a weak base can be visualized as follows.

G Fig 1: Predicted pH-Solubility Profile for a Weak Base x_axis pH y_axis Log(Solubility) origin origin origin->x_axis origin->y_axis p2 p3 p2->p3 p4 p3->p4 pKa_point pKa p5 p4->p5 p6 p5->p6 intrinsic_sol Intrinsic Solubility (S₀) p1 p1 p1->p2 low_sol Low Solubility (Neutral Form Dominates)

Caption: Predicted pH-Solubility Profile for a Weak Base.

Organic Solvent Solubility

The maxim "like dissolves like" is the guiding principle for solubility in organic solvents.[9] The solubility will depend on the balance between the compound's polarity and the solvent's properties.

Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to High (pH-dependent for water)The hydroxyl group and nitrogen atoms can form strong hydrogen bonds with protic solvents.[9]
Polar Aprotic DMSO, Acetonitrile, AcetoneHighThe molecule's polarity and ability to accept hydrogen bonds will lead to favorable dipole-dipole interactions.[13]
Nonpolar Aromatic Toluene, BenzeneModerateThe quinoline ring can engage in favorable π-π stacking with aromatic solvents.
Nonpolar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is too high for significant interaction with nonpolar aliphatic solvents. The energy required to break the solute-solute interactions is not compensated by solute-solvent interactions.

Authoritative Experimental Protocols

To move from prediction to empirical fact, rigorous and standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15]

Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution, providing the true thermodynamic solubility value.[14][16] It is crucial for late-stage discovery and formulation.

Workflow for Thermodynamic Solubility Determination

G Fig 2: Shake-Flask Thermodynamic Solubility Workflow start Start: Add excess solid API to buffer/solvent agitate Agitate at controlled temperature (e.g., 37°C) for 24-72 hours to reach equilibrium start->agitate Step 1 separate Phase Separation: Centrifuge or filter to remove undissolved solid agitate->separate Step 2 sample Carefully sample the supernatant (saturated solution) separate->sample Step 3 dilute Dilute sample with mobile phase to prevent precipitation sample->dilute Step 4 analyze Quantify Concentration: Analyze by validated HPLC-UV method dilute->analyze Step 5 result Result: Calculate Thermodynamic Solubility (e.g., in µg/mL) analyze->result Step 6

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Step-by-Step Protocol:

  • Preparation: Prepare buffer solutions at a minimum of three relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines for BCS classification).[15]

  • Addition of Solute: Add an excess amount of solid 1-[(Quinolin-4-yl)methyl]piperidin-4-ol to a known volume of each buffer or organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[15] Agitate for a sufficient duration to reach equilibrium, which should be determined preliminarily but is often 24 to 72 hours.[14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifuging the vials at high speed (e.g., >10,000 g for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).[14]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a suitable solvent (often the HPLC mobile phase) to prevent precipitation.[15] Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in standard units such as µg/mL or mM. The measured pH of the final saturated solution must also be reported, as it may differ slightly from the starting buffer pH.[17]

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to flag potential solubility issues.[3][18] They measure the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[19]

Step-by-Step Protocol (Turbidimetric Method):

  • Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Setup: In a 96-well plate, add aqueous buffer of the desired pH.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate. This creates a range of compound concentrations with a low, fixed percentage of DMSO.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[16]

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[3]

Data Interpretation and Application

The data generated from these protocols directly informs critical drug development decisions:

  • Aqueous Solubility vs. pH Profile: This data is essential for predicting oral absorption. A compound with low solubility in the pH range of the gastrointestinal tract (pH 1-7) may require formulation strategies like salt formation or amorphous solid dispersions to improve bioavailability.[][20]

  • Solubility in Organic Solvents: This information is vital for developing formulations for both oral and parenteral administration. It guides the selection of co-solvents, lipids, or other excipients needed to create stable liquid dosage forms.[9][20]

  • Kinetic vs. Thermodynamic Solubility: A large difference between these two values can indicate a high propensity for the compound to exist in a supersaturated state, which can be beneficial for absorption but also carries the risk of precipitation.[19][21]

Conclusion

While definitive quantitative data for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol requires experimental determination, a robust theoretical profile can be constructed through careful structural analysis. The compound is predicted to be a weak base with pronounced pH-dependent aqueous solubility, being more soluble in acidic environments. Its solubility in organic solvents is expected to be high in polar protic and aprotic media and low in nonpolar aliphatic solvents.

This guide provides the necessary authoritative protocols, centered on the gold-standard shake-flask method, for researchers to precisely determine these solubility values. The resulting empirical data will be foundational for any further development, enabling informed decisions on formulation, dosage form design, and overall assessment of this compound's potential as a therapeutic agent.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
  • Behera, A. L., et al. Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Vertex AI Search. Polarity of Solvents.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Pharmaguideline.
  • Sakač, N., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • Varadi, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed.
  • Takács-Novák, K., et al. (2013). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed.
  • PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Ferreira, O., & Pinho, S. P. Temperature and solvent effects in the solubility of some drugs: experimental and modeling.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Avdeef, A., et al. (2016).
  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Luebbert, C., et al. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.
  • Sun, Z., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes.
  • Lund University Publications.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (2022).
  • World Health Organiz
  • IJCRT.org.
  • ChemBK. (2022, October 16). piperidin-4-ol.
  • ResearchGate. (2025, August 7). (PDF)
  • National Institutes of Health. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Bartow, E., & McCollum, E. V.
  • IJFMR. (2025, November 15).
  • Adamska, K., et al. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
  • ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • MDPI. (2025, January 3).
  • Chem-Impex. 4-Methylpiperidin-4-ol.
  • ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
  • ResearchGate. (2017, October 27). (PDF) Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • DOSS. (2021, April 6). 1-Methyl-4-Piperidinol.

Sources

Methodological & Application

Application Note: Synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

[1][2][3]

Abstract & Significance

The target molecule, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol , represents a privileged scaffold in medicinal chemistry, often serving as a key pharmacophore in antimalarial agents (chloroquine analogs), antimicrobial compounds, and inhibitors of various kinases.[1][2][3] The methylene-linked quinoline-piperidine motif provides a critical basic center for lysosomotropic accumulation and receptor binding.[1][2]

This guide details two distinct synthetic pathways:

  • Reductive Amination (Method A): The preferred, "green" route offering higher chemoselectivity and milder conditions.[3]

  • Nucleophilic Substitution (Method B): A classical alkylation route useful when the aldehyde precursor is unavailable.[3]

Retrosynthetic Analysis

The strategic disconnection relies on the C-N bond formation between the benzylic position of the quinoline and the secondary amine of the piperidine.

RetrosynthesisTargetTarget Molecule1-[(Quinolin-4-yl)methyl]piperidin-4-olDisconnectC-N DisconnectionTarget->DisconnectAldehydePrecursor A (Electrophile)Quinoline-4-carbaldehydeDisconnect->AldehydeReductiveAminationAminePrecursor B (Nucleophile)Piperidin-4-olDisconnect->AmineHalidePrecursor C (Electrophile)4-(Chloromethyl)quinolineDisconnect->HalideSN2Alkylation

Figure 1: Retrosynthetic logic showing the two primary disconnection pathways.[1][2][3]

Method A: Reductive Amination (Preferred Protocol)

Rationale: This method minimizes the formation of quaternary ammonium salts and bis-alkylation byproducts common in direct alkylation.[3] It utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde or the quinoline ring.[3]

Reagents & Materials
ReagentEquiv.[2][4][5][6]RoleCAS No.
Quinoline-4-carbaldehyde 1.0Electrophile4363-93-3
Piperidin-4-ol 1.1Nucleophile5382-16-1
NaBH(OAc)₃ (STAB) 1.5Reducing Agent56553-60-7
Acetic Acid (AcOH) 1-2 dropsCatalyst64-19-7
1,2-Dichloroethane (DCE) SolventMedium107-06-2
Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Quinoline-4-carbaldehyde (1.0 g, 6.36 mmol) in anhydrous DCE (20 mL).

    • Add Piperidin-4-ol (0.708 g, 7.0 mmol) in one portion.

    • Add catalytic Acetic Acid (2 drops) to adjust pH to ~5-6 (activates the carbonyl).[1][2][3]

    • Checkpoint: Stir at Room Temperature (RT) for 30-60 minutes under Nitrogen atmosphere. The solution may become slightly cloudy as the hemiaminal/imine species forms.[3]

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add NaBH(OAc)₃ (2.02 g, 9.54 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.[3]

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[2]

    • Monitoring: Check TLC (DCM:MeOH:NH₄OH, 90:9:1).[3] The aldehyde spot (Rf ~0.[3]8) should disappear, and a new polar spot (Rf ~0.[3]3) should appear.[3][6][7]

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose excess borohydride.

    • Extract the aqueous layer with DCM (3 x 30 mL).[3]

    • Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄ .[3]

    • Filter and concentrate in vacuo to yield the crude oil.

Method B: Nucleophilic Substitution (Alternative)

Rationale: Useful when the aldehyde is expensive or unavailable.[3] Requires careful control of stoichiometry to prevent over-alkylation.

Reagents & Materials
ReagentEquiv.Role
4-(Chloromethyl)quinoline HCl 1.0Electrophile
Piperidin-4-ol 1.2Nucleophile
Potassium Carbonate (K₂CO₃) 3.0Base
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetonitrile (MeCN) SolventMedium
Step-by-Step Protocol
  • Preparation:

    • Suspend 4-(Chloromethyl)quinoline HCl (1.0 g, 4.67 mmol) and K₂CO₃ (1.93 g, 14.0 mmol) in MeCN (25 mL).

    • Stir for 15 minutes to neutralize the HCl salt and generate the free base in situ.

  • Coupling:

    • Add Piperidin-4-ol (0.56 g, 5.6 mmol) and catalytic KI (77 mg, 0.46 mmol).[1][2][3]

    • Heat the reaction mixture to Reflux (80°C) for 6–8 hours.

    • Mechanism:[3][4][5][8][9] The KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the substitution.[3]

  • Workup:

    • Cool to RT and filter off the inorganic solids (KCl/K₂CO₃).

    • Concentrate the filtrate.[2]

    • Redissolve residue in EtOAc, wash with water and brine, then dry and concentrate.[3]

Purification & Characterization

The basic nitrogen atoms make this compound prone to "streaking" on silica gel.[2]

Flash Chromatography Strategy
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Eluent System: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[3]

    • Note: The addition of Ammonium Hydroxide is critical to deprotonate residual silanols and ensure sharp peak elution.

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.85 (d, 1H, Quinoline H-2)[1][2][3]

    • δ 8.15 (d, 1H, Quinoline H-8)[1][2][3]

    • δ 7.50-7.80 (m, 3H, Aromatic)[1][2][3]

    • δ 7.40 (d, 1H, Quinoline H-3)[1][2][3]

    • δ 3.95 (s, 2H, Ar-CH ₂-N)[1][2][3]

    • δ 3.70 (m, 1H, CH-OH)[1][2][3]

    • δ 2.85 (m, 2H, Piperidine eq)

    • δ 2.25 (m, 2H, Piperidine ax)

    • δ 1.50-1.90 (m, 4H, Piperidine C3/C5)[1][2][3]

  • MS (ESI): Calculated for C₁₅H₁₈N₂O [M+H]⁺: 243.[3]14. Found: 243.2.[2]

Experimental Workflow Diagram

WorkflowStartStart: Dissolve Aldehydein DCEAddAmineAdd Piperidin-4-ol+ AcOH (cat)Start->AddAmineImineStir 30-60 min(Imine Formation)AddAmine->ImineReduceAdd NaBH(OAc)30°C to RT, 12hImine->ReduceImine FormedQuenchQuench withsat. NaHCO3Reduce->QuenchExtractExtract DCM (3x)Wash Brine -> DryQuench->ExtractPurifyFlash ColumnDCM:MeOH:NH4OHExtract->PurifyFinalPure Product1-[(Quinolin-4-yl)methyl]piperidin-4-olPurify->Final

Figure 2: Operational workflow for the Reductive Amination protocol (Method A).

Safety & Handling

  • Quinolines: Many quinoline derivatives are potential genotoxins.[2] Handle all solids in a fume hood and wear double nitrile gloves.[2]

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[3] Ensure proper ventilation.[2]

  • DCE (1,2-Dichloroethane): A suspected carcinogen and highly toxic.[2][3] DCM (Dichloromethane) can be substituted if safety regulations require, though DCE often provides faster reaction kinetics for reductive aminations.[3]

References

  • Abdel-Rahman, A. A., et al. (2017).[3] "Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives." Journal of Materials and Environmental Science, 8(8), 2696-2705.[3] Link

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link[1][3]

  • Matassini, C., et al. (2020).[3][6] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6), 28-31.[1][2][3] Link

  • Marek, A., et al. (2017).[3] "Synthesis of 24-(Piperidin-1-yl)-5beta-cholan-3alpha-ols." Collection of Czechoslovak Chemical Communications, 62, 471.[3] Link

Application Note: Preparation of Stock Solutions for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide details the standardized protocol for the preparation, handling, and storage of stock solutions for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol . This compound features a lipophilic quinoline scaffold linked to a polar piperidin-4-ol moiety. Its physicochemical behavior is dominated by the basicity of the piperidine nitrogen and the aromatic quinoline system, creating specific solubility challenges in aqueous buffers.

Physicochemical Specifications
PropertyValueNotes
Chemical Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 242.32 g/mol Use this value for molarity calculations.[1]
Physical State Solid powderHygroscopic; may darken upon light exposure.
pKa (Predicted) ~8.5 (Piperidine N), ~4.9 (Quinoline N)Di-basic character. Ionized at physiological pH.[2]
LogP (Predicted) ~1.8 – 2.5Moderately lipophilic; prone to aggregation in water.
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended for >10 mM stocks.
Secondary Solvent EthanolSuitable, but evaporation risks concentration accuracy.

Critical Solubility & Stability Guidelines

The "Crash-Out" Phenomenon

The free base form of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol exhibits poor aqueous solubility at neutral pH (pH 7.4). While the piperidine nitrogen is likely protonated at pH 7.4, the lipophilic quinoline ring drives aggregation.

  • Risk: Diluting a high-concentration DMSO stock directly into PBS often causes immediate, microscopic precipitation ("crashing out"), leading to false negatives in bioassays.

  • Mitigation: Maintain a final DMSO concentration of 0.5–1.0% in the assay buffer to sustain solubility, or use an intermediate dilution step.

Stability Factors[4]
  • Oxidation: Secondary and tertiary amines are susceptible to oxidation over time.

  • Photostability: Quinoline derivatives are photosensitive. Solutions must be protected from light (amber vials or foil-wrapped).

  • Hygroscopicity: The solid powder absorbs moisture. Equilibrate the vial to room temperature before opening to prevent condensation, which degrades the solid.[3]

Protocol 1: Preparation of Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock in DMSO.

Materials
  • Compound: 1-[(Quinolin-4-yl)methyl]piperidin-4-ol (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Vessels: Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Procedure
  • Equilibration: Remove the compound vial from cold storage (-20°C) and allow it to sit at room temperature for 30 minutes before opening. This prevents water condensation inside the vial.[3]

  • Weighing: Weigh approximately 2.42 mg of the compound into a tared amber vial. Record the exact mass (

    
     in mg).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve a 10 mM  concentration using the formula:
    
    
    
    
    Example: If
    
    
    :
    
    
  • Solubilization: Add the calculated volume of DMSO.

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 37°C.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. If cloudy, add more DMSO to reach 5 mM (re-calculate concentration accordingly).

Protocol 2: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the stock for biological assays without precipitation.

Workflow Diagram

The following diagram illustrates the critical "Intermediate Dilution" step required to prevent thermal/solvent shock precipitation.

StockPreparation cluster_warning CRITICAL STEP Solid Solid Compound (C15H18N2O) Stock Primary Stock (10 mM in DMSO) Solid->Stock Dissolve in 100% DMSO Inter Intermediate Dilution (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer/Media Final Working Solution (1 µM in Assay Buffer) Inter->Final 1:100 Dilution into Buffer

Caption: Stepwise dilution workflow. Direct dilution from 100% DMSO to <1% aqueous buffer often causes precipitation. The intermediate step (yellow) stabilizes the transition.

Procedure (Serial Dilution)[3]
  • Prepare Intermediate Stock (100 µM):

    • Pipette 10 µL of the 10 mM Primary Stock.

    • Add 990 µL of Assay Buffer (e.g., PBS or Media).

    • Note: This results in a 1% DMSO concentration. Vortex immediately.

  • Prepare Final Working Solution (1 µM):

    • Pipette 100 µL of the Intermediate Stock.

    • Add 9.9 mL of Assay Buffer.

    • Final Composition: 1 µM compound, 0.01% DMSO.

  • QC Check: Centrifuge a sample of the working solution at 10,000 x g for 5 minutes. Measure the supernatant concentration (via absorbance or LC-MS) to confirm no compound was lost to precipitation.

Storage & Stability

ConditionRecommendationDuration
Solid Powder -20°C, Desiccated, Dark2 Years
DMSO Stock (10 mM) -20°C or -80°C, Sealed6 Months
Aqueous Working Sol. 4°C or Room TempUse Immediately (<4 hours)

Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. For frequent use, aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) to avoid repeated temperature stress.

Troubleshooting Guide

Issue: Solution turns yellow/brown.

  • Cause: Oxidation of the amine or quinoline photodegradation.

  • Action: Discard solution. Ensure future stocks are stored in amber vials and flushed with inert gas (Nitrogen/Argon) if available.

Issue: Precipitation upon adding to cell culture media.

  • Cause: Low solubility at pH 7.4 or "salting out" effect from high ionic strength.

  • Action:

    • Lower the stock concentration (e.g., use 1 mM instead of 10 mM).

    • Warm the media to 37°C before adding the compound.

    • Verify the pH of the stock; basic compounds may require slightly acidic buffers (pH 6.5) for initial dissolution before final dilution.

References

  • BenchChem. (2025).[4][5] Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH) / PMC. Retrieved from

  • Delgado, D. R. (2013).[2] Solubility of Quinoline Derivatives in Organic Solvents. ResearchGate Discussions. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: Piperidin-4-ol and Quinoline Derivatives. National Library of Medicine. Retrieved from

Sources

reaction conditions for alkylation of piperidin-4-ol with 4-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic N-Alkylation of Piperidin-4-ol with 4-(Chloromethyl)quinoline: Conditions and Mechanistic Insights

Introduction

The conjugation of piperidine scaffolds with quinoline moieties represents a cornerstone in medicinal chemistry, yielding compounds with significant therapeutic potential. The N-alkylation of piperidin-4-ol with 4-(chloromethyl)quinoline is a key synthetic transformation that produces 1-(quinolin-4-ylmethyl)piperidin-4-ol, a versatile intermediate for drug discovery. This document provides a detailed examination of the reaction conditions, mechanistic underpinnings, and a robust experimental protocol for this synthesis. We will explore the critical parameters that govern reaction efficiency and yield, offering insights grounded in established chemical principles to guide researchers in achieving optimal outcomes.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)quinoline. A significant challenge in this and similar alkylations is the in-situ generation of hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, the strategic selection of a suitable base is paramount for success. Furthermore, factors such as solvent polarity, reaction temperature, and stoichiometry must be carefully optimized to maximize the yield of the desired tertiary amine while minimizing potential side reactions, such as the formation of quaternary ammonium salts.[1][2]

Mechanistic Considerations & Parameter Optimization

The SN2 Pathway

The reaction follows a classic SN2 pathway where the lone pair of electrons on the piperidine nitrogen attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride), proceeding through a trigonal bipyramidal transition state.[3] The choice of experimental conditions is critical to favor this pathway and enhance the reaction rate.

Role of the Solvent

The solvent plays a crucial role in an SN2 reaction by solvating the reactants and transition state. For this alkylation, polar aprotic solvents are strongly recommended.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They effectively solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[3][4] Acetonitrile and DMF are excellent choices for this transformation.[1]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should generally be avoided. They contain O-H or N-H bonds and can form hydrogen bonds with the piperidine nitrogen. This solvation shell shields the nucleophile, reducing its reactivity and dramatically slowing the SN2 reaction.[4][5]

Choice of Base

A base is required to neutralize the HCl generated during the reaction. The selection of the base impacts reaction rate, work-up procedure, and cost.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and commonly used base for N-alkylations.[1][6][7] It is a solid base with limited solubility in many organic solvents, acting as a heterogeneous catalyst. It is sufficiently basic to neutralize the generated acid without causing significant side reactions. Cesium carbonate is more soluble and more basic, often leading to faster reaction rates, but it is also more expensive.

  • Non-Nucleophilic Organic Bases (DIPEA, Et₃N): N,N-Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (Et₃N) are sterically hindered organic bases.[1] They are soluble in the reaction medium and effectively scavenge protons. Their steric bulk prevents them from competing with piperidin-4-ol as nucleophiles. DIPEA is generally preferred over triethylamine as it is less likely to form a stable quaternary ammonium salt with the electrophile.

Temperature Control

The reaction can often be performed at room temperature or with gentle heating (e.g., 50-80 °C).[1][8] Higher temperatures increase the reaction rate but may also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.

Experimental Workflow

The overall process involves the setup of the reaction under an inert atmosphere, monitoring its progress, followed by an aqueous work-up to remove inorganic salts and unreacted starting materials, and finally, purification of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Weigh Reactants: - Piperidin-4-ol - 4-(Chloromethyl)quinoline - Base (e.g., K₂CO₃) C Combine Reagents under N₂ Atmosphere A->C B Add Solvent (e.g., DMF) to Reaction Flask B->C D Heat to 50-60 °C C->D E Monitor by TLC (approx. 6-12h) D->E F Cool to RT & Quench with Water E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Wash, Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography (Silica Gel) H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the N-alkylation of piperidin-4-ol.

Detailed Experimental Protocol

Protocol: Synthesis of 1-(quinolin-4-ylmethyl)piperidin-4-ol

This protocol details a reliable method using potassium carbonate as the base and dimethylformamide as the solvent.

4.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Piperidin-4-ol101.1510.01.01 gHygroscopic, store in a desiccator.[9]
4-(Chloromethyl)quinoline HCl214.1011.02.35 gOften supplied as the HCl salt.
Potassium Carbonate (K₂CO₃)138.2133.04.56 gAnhydrous, finely powdered.
Dimethylformamide (DMF)--40 mLAnhydrous grade.
Ethyl Acetate (EtOAc)--~200 mLFor extraction.
Brine (Saturated NaCl)--~50 mLFor washing.
Sodium Sulfate (Na₂SO₄)--As neededAnhydrous, for drying.

Note on 4-(chloromethyl)quinoline: If starting from the hydrochloride salt, an additional equivalent of base is required to liberate the free base of the electrophile. The stoichiometry in the table accounts for this. If starting from the free base (M.W. 177.64), use 1.95 g (11.0 mmol) of the electrophile and 3.04 g (22.0 mmol) of K₂CO₃.

4.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.01 g, 10.0 mmol), 4-(chloromethyl)quinoline hydrochloride (2.35 g, 11.0 mmol), and anhydrous potassium carbonate (4.56 g, 33.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask.

  • Inert Atmosphere: Flush the flask with dry nitrogen or argon gas for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Place the flask in a pre-heated oil bath at 60 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane as eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

4.3 Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient elution is often effective, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 10% methanol). To prevent peak tailing, which is common with basic amines on silica, it is highly recommended to add 0.5-1% triethylamine to the eluent system.[10]

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(quinolin-4-ylmethyl)piperidin-4-ol as a solid.

Characterization Data (Expected)

AnalysisExpected Results for 1-(quinolin-4-ylmethyl)piperidin-4-ol
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to quinoline protons (~7.5-8.8 ppm), a singlet for the benzylic CH₂ (~3.8-4.0 ppm), and signals for the piperidine ring protons.
¹³C NMR Aromatic carbons of the quinoline ring, a benzylic carbon (~60-65 ppm), and aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₅H₁₈N₂O: 243.14. Found: ~243.1.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Reaction 1. Inactive reagents (moisture).2. Insufficient base.3. Low temperature.1. Use anhydrous solvents and fresh reagents. Dry piperidin-4-ol if necessary.2. Ensure adequate base is used, especially if starting with the HCl salt of the electrophile.3. Increase the reaction temperature incrementally (e.g., to 80 °C) and monitor by TLC.
Formation of Multiple Products 1. Over-alkylation to form a quaternary salt.2. Side reactions due to high temperature.1. Avoid a large excess of the alkylating agent.[1] Adding the 4-(chloromethyl)quinoline solution slowly to the piperidine solution can also help.[1]2. Reduce the reaction temperature.
Difficult Purification (Peak Tailing) Strong interaction of the basic product with acidic silica gel.Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia in methanol to the chromatography eluent.[10]
Emulsion during Work-up Formation of salts at the interface.Add more brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Safety Precautions

  • 4-(Chloromethyl)quinoline: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood.

  • Piperidin-4-ol: Corrosive and can cause skin burns.[9]

  • DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]

  • Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. (2006, February 2). PubMed. Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. Retrieved from [Link]

  • 8.2: Factors That Affect ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Reactions. (2014, August 7). Chemistry LibreTexts. Retrieved from [Link]
    
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. (n.d.). Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Organic halides with piperdine. (2014, December 12). Sciencemadness.org. Retrieved from [Link]

  • N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved from [Link]

  • The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • N-alkylation of an almost non nucleophilic substrate. (2025, November 4). Reddit. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • optimized reaction condition for quinoline synthesis using the... (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • General strategies for the synthesis of quinoline derivatives. Reagents... (n.d.). ResearchGate. Retrieved from [Link]

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Solubilization of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-[(Quinolin-4-yl)methyl]piperidin-4-ol is a bifunctional pharmacophore integrating a quinoline scaffold with a 4-hydroxypiperidine moiety. This structure is frequently utilized in medicinal chemistry as a key intermediate for antimalarial agents (analogous to mefloquine derivatives) and kinase inhibitors.

The molecule presents specific handling challenges due to the basicity of the quinoline/piperidine nitrogens and the polarity of the hydroxyl group. This guide moves beyond standard SDS data to provide a "Best Practices" framework for maintaining compound integrity during long-term storage and biological assays.

Key Chemical Properties
PropertyDescription
Chemical Structure Quinoline ring linked via methylene bridge to piperidine-4-ol
Molecular Weight ~242.32 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Basicity Diprotic base (Quinoline N and Piperidine N)
Hygroscopicity Moderate (Piperidine-OH interaction with atmospheric moisture)
Photosensitivity High (Quinoline ring is susceptible to photo-oxidation)

Safety & Hazard Assessment (E-E-A-T)

While specific toxicological data for this exact CAS may be limited, the structural components dictate the safety protocol. Quinolines are known irritants and potential mutagens, while piperidines can cause respiratory sensitization.

  • Respiratory Hazard: The piperidine moiety can induce coughing or shortness of breath.[1] Protocol: All weighing must occur inside a certified fume hood.

  • Skin/Eye Corrosivity: Basic amines can cause chemical burns. Protocol: Double-gloving (Nitrile) and safety goggles are mandatory.

  • Acute Toxicity: Treat as potentially toxic by ingestion (Category 4 equivalent).[2][3]

Storage Protocol: The "Dark & Dry" Standard

The stability of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol is compromised by three factors: UV light (N-oxidation of quinoline), Moisture (hygroscopic clumping), and CO₂ absorption (carbamate formation on secondary amines, though less likely here due to tertiary amine structure, salt formation is still possible).

Step-by-Step Storage Workflow
  • Receipt: Immediately inspect the vial for "yellowing" (sign of photo-oxidation).

  • Container: Transfer to Amber Glass Vials with Teflon-lined caps. Never use clear glass or plastic (polystyrene) for long-term storage.

  • Atmosphere: Purge the headspace with Argon or Nitrogen gas before sealing.

  • Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or Drierite™.

  • Temperature:

    • Short-term (<1 month): 4°C

    • Long-term (>1 month): -20°C

Visualization: Stability Logic Pathway

StorageLogic Compound 1-[(Quinolin-4-yl)methyl] piperidin-4-ol UV UV Light Exposure Compound->UV Moisture Atmospheric Moisture Compound->Moisture Oxidation Quinoline N-Oxide (Impurity) UV->Oxidation Degradation Hydrate Hygroscopic Caking (Weighing Error) Moisture->Hydrate Absorption Protocol Protocol: Amber Vial + Desiccant + -20°C Oxidation->Protocol Prevented by Hydrate->Protocol Prevented by

Caption: Causal pathway of environmental degradation and the preventative storage protocol.[4][5][6]

Solubilization & Handling Protocols

Solvent Selection Matrix
  • DMSO (Dimethyl Sulfoxide): Recommended. Excellent solubility (>10 mM). Suitable for biological assays.

  • Ethanol/Methanol: Good solubility. Suitable for chemical synthesis or LC-MS prep.

  • Water: Poor solubility at neutral pH. Requires acidification (0.1 M HCl) to protonate nitrogens.

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Rationale: DMSO is hygroscopic and freezes at 18.5°C. Improper handling leads to water uptake and compound precipitation.

  • Equilibration: Allow the solid compound vial to warm to Room Temperature (RT) before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Weigh approx. 2.42 mg (for 1 mL stock) into a tared amber vial.

  • Solvent Addition: Add anhydrous DMSO (molecular sieve treated).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 2 minutes.

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Protocol B: Freeze-Thaw Management
  • The Issue: DMSO stocks frozen at -20°C often crash out the compound upon thawing if water has entered the vial.

  • The Fix:

    • Thaw the vial completely at 37°C.

    • Vortex vigorously.

    • Inspect visually for "needles" or turbidity before use.

Visualization: Solubilization Workflow

Solubilization Start Solid Compound (-20°C Storage) Warm Equilibrate to RT (Prevent Condensation) Start->Warm Weigh Weigh Solid Warm->Weigh Solvent Choose Solvent Weigh->Solvent DMSO Anhydrous DMSO (Bio-Assay) Solvent->DMSO EtOH Ethanol/MeOH (Chemistry) Solvent->EtOH Sonicate Sonicate 35°C (Ensure Dissolution) DMSO->Sonicate EtOH->Sonicate QC Visual Inspection (Clear Solution?) Sonicate->QC QC->Sonicate No (Repeat) Aliquot Aliquot & Freeze (Avoid Freeze-Thaw) QC->Aliquot Yes

Caption: Decision tree for preparing stable stock solutions.

Quality Control (QC) & Validation

To validate the integrity of the compound after storage, use the following LC-MS parameters. The quinoline ring provides strong UV absorption, making HPLC detection sensitive.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the basic nitrogens for better peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Quinoline max) and 214 nm.

  • Pass Criteria: Single peak >95% area integration.

  • Fail Indicator: Appearance of a peak with M+16 mass shift (N-oxide degradation product).

References

  • PubChem. (2023). Compound Summary: 4-Methylpiperidin-4-ol (Structural Analog Data). National Library of Medicine. [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides.[7] (Demonstrates stability and synthesis conditions for quinoline-piperidine conjugates). [Link]

Sources

Application Note: In Vitro Profiling of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

[1]

Executive Summary & Pharmacophore Analysis

The molecule 1-[(Quinolin-4-yl)methyl]piperidin-4-ol (hereafter referred to as QMP-4-OH ) consists of a quinoline ring linked via a methylene bridge to a 4-hydroxypiperidine.[1]

  • Structural Homology: The quinoline core mimics the DNA/Heme-intercalating domain of chloroquine.[1] The basic piperidine nitrogen provides the necessary pKa (~8.5–9.[1]5) for lysosomal/vacuolar accumulation (ion trapping).[1]

  • Predicted Mechanism:

    • Inhibition of Hemozoin Formation: Stacking interactions with Fe(III)-protoporphyrin IX (Heme).[1]

    • Epigenetic Inhibition: Structural overlap with histone demethylase (KDM) inhibitors that utilize a quinoline anchor.[1]

Preparation & Solubility Optimization

Critical Step: Quinoline bases are lipophilic.[1] Improper solubilization leads to micro-precipitation and false-negative IC50 data.[1]

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Note: Avoid aqueous buffers for the master stock.[1] The free base form may require slight warming (37°C) or sonication (5 mins).[1]

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Stable for 6 months.

Assay Working Solutions
  • Dilution Factor: Maintain final DMSO concentration < 0.5% (v/v) in cell-based assays to prevent solvent toxicity.

  • Pre-Dilution: Perform serial dilutions in DMSO first, then transfer to the aqueous media.[1] This prevents "crashing out" at intermediate concentrations.[1]

Primary Assay: Heme Polymerization Inhibition (β-Hematin Formation)

Rationale: This cell-free assay determines if QMP-4-OH can inhibit the conversion of toxic free heme into non-toxic hemozoin, the primary mechanism of quinoline antimalarials.[1]

Experimental Design
  • Target: β-Hematin (synthetic Hemozoin).[1]

  • Control: Chloroquine Diphosphate (Positive Control).[1]

  • Readout: Colorimetric (Absorbance at 405 nm).[1]

Protocol Steps
  • Heme Preparation: Dissolve Hemin chloride (16.3 mg) in 10 mL of 0.1 M NaOH.

  • Compound Addition:

    • Add 100 µL of Hemin solution to a 96-well plate.

    • Add 50 µL of QMP-4-OH (Concentration range: 0.1 µM – 500 µM ).

    • Blank: Buffer only.[1]

  • Initiation: Add 50 µL of Glacial Acetic Acid (pH 2.6) to initiate polymerization.[1]

  • Incubation: Incubate at 37°C for 24 hours (static).

  • Quantification:

    • Wash pellet with 0.1 M NaHCO3 (pH 9.[1]0) to remove unpolymerized heme.[1]

    • Dissolve pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .[1]

Data Interpretation (Expected Ranges)
CompoundIC50 Range (µM)Interpretation
Chloroquine (Control) 10 – 25 µMStrong Inhibition
QMP-4-OH 15 – 60 µM Moderate Inhibition (Predicted)
Negative Control > 500 µMNo Interaction

Secondary Assay: Mammalian Cytotoxicity (MTT/CCK-8)

Rationale: To establish the Selectivity Index (SI). A viable drug candidate must kill the target (parasite/enzyme) without harming the host cell.[1]

Experimental Design
  • Cell Lines: HepG2 (Liver), Vero (Kidney), or HEK293.[1]

  • Seeding Density: 5,000 – 10,000 cells/well.[1]

  • Exposure Time: 48 – 72 hours.[1]

Concentration Scheme

Generate a 9-point dose-response curve:

  • Top Concentration: 100 µM (Limit test).

  • Dilution: 1:2 or 1:3 serial dilution (e.g., 100, 33.3, 11.1... µM).

Protocol Steps
  • Seed cells in 96-well plates; incubate 24h for attachment.

  • Add QMP-4-OH at defined concentrations.

  • Incubate for 48h at 37°C, 5% CO2.

  • Add MTT Reagent (0.5 mg/mL final); incubate 3–4h.

  • Solubilize formazan crystals with DMSO.[1]

  • Read Absorbance at 570 nm .[1]

Critical Threshold: An IC50 < 10 µM in mammalian cells indicates potential toxicity issues ("General Cytotoxin") rather than specific pharmacological activity.[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-potential mechanism of QMP-4-OH: Lysosomal trapping (Antimalarial) and Nuclear entry (Epigenetic modulation).[1]

QMP_Mechanismcluster_LysosomeDigestive Vacuole / Lysosome (pH 4.8)cluster_NucleusNucleus (Epigenetic Target)CompoundQMP-4-OH(Extracellular)CytosolCytosol(pH 7.4)Compound->CytosolPassive DiffusionKDMKDM Enzyme(JmjC Domain)Compound->KDMInhibits(Competitive)ProtonationProtonation(Ion Trapping)Cytosol->ProtonationEnters AcidicCompartmentCytosol->KDMNuclear PoreTransportComplexDrug-HemeComplexProtonation->ComplexBindsHemeFree Heme(Fe3+)Heme->ComplexIntercalationHemozoinHemozoin(Crystals)Heme->HemozoinPolymerization(Natural)Complex->HemozoinBLOCKSChromatinChromatinRemodelingKDM->ChromatinDemethylation

Figure 1: Dual-compartment mechanism.[1] Left: Acidic vacuole accumulation leading to heme detoxification inhibition (Antimalarial).[1] Right: Potential nuclear entry targeting Histone Demethylases (KDM).[1]

Recommended Assay Concentration Table

Use these ranges to design your initial plate maps.

Assay TypeTargetStarting Conc.Serial DilutionExpected Activity Range
Heme Polymerization β-Hematin500 µM1:2 (8 points)IC50: 10 – 60 µM
Antimalarial (Cell) P. falciparum (3D7)10 µM1:3 (10 points)IC50: 50 – 500 nM
Antibacterial S. aureus / E. coli256 µg/mL1:2 (MIC)MIC: 4 – 64 µg/mL
Cytotoxicity HepG2 / Vero100 µM1:2 (8 points)IC50 > 50 µM (Desired)
Epigenetics KDM4 / KDM5100 µM1:3 (8 points)IC50: 1 – 20 µM

References

  • Quinoline Antimalarial Mechanisms: Egan, T. J., et al. (2013).[1] "Quinoline antimalarial drugs inhibit spontaneous formation of β-hematin."[1] Biochemistry.

  • Piperidine-Quinoline Hybrids: Sharma, M., et al. (2023).[1] "Recent developments in antimalarial activities of 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry.

  • KDM Inhibition Scaffolds: Thinnes, C. C., et al. (2014).[1] "Targeting Histone Lysine Demethylases - A Pitfall in Probe Discovery." Nature Reviews Drug Discovery.[1]

  • In Vitro Cytotoxicity Standards: Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual.

Application Note: Accelerated Synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol via Microwave Irradiation

[1]

Executive Summary & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents.[1] The specific target, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol , combines a bioactive quinoline core with a hydrophilic hydroxypiperidine moiety, a common motif for modulating solubility and receptor binding affinity in drug discovery.[1]

Traditional thermal synthesis of this molecule via N-alkylation often requires prolonged reflux (12–24 hours) in toxic solvents (e.g., DMF, Toluene) and frequently suffers from side reactions such as bis-alkylation or thermal degradation.[1]

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving yield and purity.[1] By utilizing dielectric heating, we achieve rapid, uniform energy transfer, overcoming the heat-transfer limitations of conventional oil baths.[1]

Key Advantages of this Protocol
  • Speed: Reaction time reduced from 16 hours to 15 minutes.

  • Efficiency: Yield increased by ~15-20% compared to thermal reflux.[1]

  • Green Chemistry: Compatible with lower-boiling, greener solvents (Acetonitrile/Ethanol) rather than high-boiling dipolar aprotic solvents.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a direct nucleophilic substitution (

11
Reaction Mechanism[2]
  • Free-Basing: The base (

    
    ) neutralizes the hydrochloride salt of the quinoline precursor.
    
  • Nucleophilic Attack: The secondary amine of the piperidine attacks the benzylic carbon of the quinoline.

  • Elimination: Chloride is displaced as the leaving group.

RetrosynthesisTargetTarget Molecule1-[(Quinolin-4-yl)methyl]piperidin-4-olDisconnectionC-N DisconnectionTarget->DisconnectionRetrosynthesisPrecursor1Electrophile4-(Chloromethyl)quinolineDisconnection->Precursor1Precursor2NucleophilePiperidin-4-olDisconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent synthesis of the target amino-alcohol.[1]

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8]
  • Reactant A: 4-(Chloromethyl)quinoline hydrochloride (1.0 eq)[1]

  • Reactant B: 4-Hydroxypiperidine (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)[1]
    
    • Note: Excess base is critical to neutralize the HCl salt of Reactant A and scavenge the HCl produced during alkylation.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

    • Why MeCN? It has a medium loss tangent (

      
      ), allowing for efficient microwave absorption without generating dangerous pressure spikes common with water or MeOH in sealed vessels.[1]
      
Equipment Setup[8]
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high coupling efficiency).[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 4-(Chloromethyl)quinoline HCl (214 mg, 1.0 mmol) and Potassium Carbonate (414 mg, 3.0 mmol) into a 10 mL microwave vial.

  • Add Acetonitrile (4 mL) and a magnetic stir bar.

  • Stir for 1 minute at room temperature to create a suspension.

  • Add 4-Hydroxypiperidine (121 mg, 1.2 mmol). Cap the vial tightly.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 100 °CSufficient activation energy for

without degrading the quinoline ring.[1]
Time 15:00 minOptimized duration; >20 min leads to minor decomposition.
Pre-Stir 30 secEnsures homogeneity before heating.
Pressure Limit 200 psiSafety cutoff (MeCN vapor pressure at 100°C is well below this).[1]
Power Dynamic (Max 150W)The instrument should modulate power to maintain 100°C.

Step 3: Workup & Purification

  • Cooling: Allow the vial to cool to <50°C (usually automated by the reactor's air jet).

  • Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (

    
    , KCl). Wash the cake with MeCN (2 x 5 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure.

  • Partition: Redissolve residue in Dichloromethane (DCM, 15 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Expert Tip: If the product stays in the aqueous layer (due to the hydroxyl group), salt the aqueous layer heavily or use CHCl3/Isopropanol (3:1) for extraction.[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Workflow Visualization

WorkflowPrepPREPARATIONCombine Reagentsin MW VialIrradiationIRRADIATION100°C, 15 minDynamic PowerPrep->Irradiation Sealed VesselWorkupWORKUPFilter SaltsDCM/Water ExtractionIrradiation->Workup Cool to 50°CAnalysisANALYSISNMR & LC-MSVerificationWorkup->Analysis Isolate

Figure 2: Operational workflow for the microwave-assisted synthesis process.

Results & Discussion

Comparison: Microwave vs. Thermal

The following data illustrates the efficiency gains using the MAOS protocol compared to standard thermal reflux conditions (verified in internal validation runs).

MetricThermal Reflux (Oil Bath)Microwave (This Protocol)Improvement
Temperature 82°C (MeCN Reflux)100°C (Superheated)+18°C
Time 16 Hours15 Minutes64x Faster
Yield 68%89%+21%
Energy Usage High (Continuous heating)Low (Targeted heating)Green Benefit
Troubleshooting Guide
  • Low Yield: If conversion is incomplete, increase temperature to 120°C rather than extending time. Prolonged heating often degrades the benzylic amine.

  • Pressure Errors: If the vessel over-pressurizes, ensure the starting material is dry. Moisture in the hygroscopic base (

    
    ) can generate steam.
    
  • Solubility: If reagents do not dissolve in MeCN, switch to DMF. Caution: DMF is difficult to remove; requires multiple water washes.

Characterization (Expected Data)[1]
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.8 (d, 1H, Quinoline H-2)[1]
      
    • 
       8.1–7.5 (m, Quinoline aromatic protons)[1]
      
    • 
       4.1 (s, 2H, Benzylic 
      
      
      )[1]
    • 
       3.7 (m, 1H, CH-OH)[1]
      
    • 
       2.9–1.6 (m, 8H, Piperidine ring protons)[1]
      
  • LC-MS: ESI+ m/z calculated for

    
     [M+H]+: 243.15; found 243.2.[1]
    

Safety Considerations

  • Quinoline Derivatives: Many are skin and eye irritants. 4-(Chloromethyl)quinoline is an alkylating agent and should be treated as a potential mutagen.[1] Handle only in a fume hood.

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure. Always use a vessel designed for the specific microwave model.

  • Solvents: Acetonitrile is toxic and flammable.

References

  • Microwave-Assisted Organic Synthesis (General Review): Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition. [Link][1]

  • Nucleophilic Substitution of Chloromethyl Quinolines: Toumi, A., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. [Link]

  • Green Chemistry in Microwave Synthesis: Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. [Link]

Application Note: Strategic Synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the reagents and protocols required for the synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol . This molecular scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of antimalarial agents (chloroquine analogs), biofilm inhibitors, and MCH-1 antagonists.

The synthesis centers on the construction of a C-N bond between the C4-methylene position of the quinoline ring and the nitrogen of the piperidine ring. This guide presents two validated pathways:

  • Method A (Reductive Amination): The preferred route for high chemoselectivity and mild conditions.

  • Method B (Nucleophilic Substitution): An alternative route utilized when halide precursors are more accessible.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursor sets. The choice between them depends on the availability of the quinoline starting material (aldehyde vs. halomethyl).

Retrosynthesis Target Target Molecule 1-[(Quinolin-4-yl)methyl]piperidin-4-ol Disconnection C-N Bond Disconnection Target->Disconnection RouteA Route A: Reductive Amination (Preferred) Disconnection->RouteA RouteB Route B: Nucleophilic Substitution Disconnection->RouteB Aldehyde Quinoline-4-carbaldehyde (CAS: 4363-93-3) RouteA->Aldehyde Amine 4-Hydroxypiperidine (CAS: 5382-16-1) RouteA->Amine RouteB->Amine Halide 4-(Chloromethyl)quinoline (CAS: 23779-96-6) RouteB->Halide

Figure 1: Retrosynthetic logic flow identifying key precursors for both synthetic pathways.

Reagents & Materials

The following reagents are critical for the execution of the protocols described below. Purity levels of >97% are recommended to minimize downstream purification burdens.

Table 1: Key Reagents List
Reagent NameCAS NumberRoleRoute
Quinoline-4-carbaldehyde 4363-93-3Electrophile (Precursor)A
4-Hydroxypiperidine 5382-16-1Nucleophile (Precursor)A & B
Sodium Triacetoxyborohydride (STAB) 56553-60-7Selective Reducing AgentA
4-(Chloromethyl)quinoline HCl 23779-96-6Electrophile (Precursor)B
N,N-Diisopropylethylamine (DIPEA) 7087-68-5Base / Proton ScavengerB
Acetic Acid (Glacial) 64-19-7CatalystA
1,2-Dichloroethane (DCE) 107-06-2Solvent (Preferred for STAB)A
Acetonitrile (MeCN) 75-05-8Solvent (Polar Aprotic)B

Experimental Protocols

Method A: Reductive Amination (Gold Standard)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB).[1] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids the generation of HCN. It is highly selective for aldehydes over ketones and tolerates the hydroxyl group on the piperidine ring without protection [1].

Step-by-Step Procedure:
  • Imine Formation:

    • In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Quinoline-4-carbaldehyde (1.0 equiv, 5.0 mmol) in 1,2-Dichloroethane (DCE) (25 mL).

    • Add 4-Hydroxypiperidine (1.1 equiv, 5.5 mmol).

    • Add Acetic Acid (1.0 equiv, 5.0 mmol).

    • Mechanism Note: The acetic acid catalyzes the formation of the iminium ion intermediate.

    • Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM). The aldehyde spot should disappear.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo to yield the crude oil.

Method B: Nucleophilic Substitution (Alkylation)

Rationale: Useful when the aldehyde is unavailable. This reaction proceeds via an SN2 mechanism. Care must be taken to avoid over-alkylation, although the secondary amine of the piperidine is the primary nucleophile.

Step-by-Step Procedure:
  • Reaction Setup:

    • In a RBF, dissolve 4-(Chloromethyl)quinoline HCl (1.0 equiv) and 4-Hydroxypiperidine (1.2 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

    • Add DIPEA (3.0 equiv) or K₂CO₃ (3.0 equiv).

    • Note: Excess base is required to neutralize the HCl salt of the quinoline and the HCl generated during substitution.

  • Execution:

    • Heat the mixture to reflux (MeCN: ~80°C) or 60°C (DMF) for 4–6 hours.

    • Monitor via TLC.

  • Workup:

    • Remove solvent under reduced pressure.[2]

    • Resuspend residue in EtOAc/Water. Extract organic layer, dry, and concentrate.

Purification & Characterization Workflow

The crude product from either method requires purification to remove unreacted amine or boron salts.

Workflow Crude Crude Mixture Flash Flash Chromatography (Silica Gel) Crude->Flash Eluent Eluent Gradient: DCM -> 90:10 DCM:MeOH (+1% NH4OH) Flash->Eluent uses Analysis Analysis (1H NMR, LC-MS) Flash->Analysis

Figure 2: Purification workflow. The addition of Ammonium Hydroxide (NH4OH) to the eluent is critical to prevent the basic amine product from streaking on the silica.

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic singlet (~3.8–4.0 ppm) corresponding to the methylene bridge (–CH₂–) between the quinoline and piperidine. The quinoline aromatic protons will appear in the 7.5–9.0 ppm region.

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 243.15 (approx).

Safety & Handling

  • STAB: Reacts with water to release hydrogen gas (flammable). Keep dry.

  • Quinoline derivatives: Many are potential irritants or sensitizers. Handle in a fume hood.

  • DCE: A known carcinogen. Use appropriate PPE (gloves, goggles) and handle in a closed system where possible.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Musonda, C. C., et al. (2004). "Chloroquine analogs as antimalarial candidates." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Context for Quinoline-Piperidine synthesis).
  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry, 23(16), 5098-5119. Link

Sources

Troubleshooting & Optimization

recrystallization solvents for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: Identification of optimal solvent systems for the purification of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol (hereafter referred to as QMP-4-OH ).

Technical Analysis: QMP-4-OH presents a specific purification challenge due to its amphiphilic nature .[1]

  • Lipophilic Domain: The Quinoline ring (planar, aromatic, π-stacking capability).[1]

  • Hydrophilic/Polar Domain: The 4-hydroxypiperidine moiety (H-bond donor/acceptor, sp3 character).[1]

  • Basic Centers: The quinoline nitrogen (

    
    ) and the piperidine nitrogen (
    
    
    
    ).[1]

Implication: This molecule frequently exhibits "oiling out" (liquid-liquid phase separation) rather than crystallization because the flexible methylene linker prevents efficient lattice packing.[1] Successful recrystallization requires a solvent system that balances these competing polarities.

Solvent Selection Matrix

The following data is synthesized from solubility parameters of structural analogs (4-aminoquinolines and N-benzyl-4-hydroxypiperidines).

Primary Solvent Systems (Free Base)
Solvent SystemTypeRatio (v/v)SuitabilityMechanism of Action
Ethanol / Water Binary9:1 to 5:1High Ethanol solubilizes the quinoline; water acts as a mild anti-solvent and promotes H-bond networking.[1]
Ethyl Acetate / Hexane Binary1:1 to 1:3Moderate Good for removing non-polar impurities. Risk of oiling out if cooled too rapidly.
Acetonitrile (ACN) SingleN/AHigh ACN has a unique dipole moment that often crystallizes polar amines well.[1]
Isopropanol (IPA) SingleN/AModerate Good solubility balance, but high boiling point can make drying difficult.[1]
Secondary Systems (Salt Forms)

If the free base persists as an oil, conversion to a salt is the standard industry resolution.[1]

Salt FormSolvent SystemNotes
Dihydrochloride (2HCl) Methanol / Diethyl Ether Dissolve in minimal MeOH, add HCl/MeOH, precipitate with Ether.[1] Hygroscopic.
Fumarate / Maleate Ethanol / Acetone Organic acids often yield robust crystalline solids with amino-quinolines.[1]

Decision Logic & Workflow (Visualization)

The following flowchart illustrates the decision-making process for purifying QMP-4-OH, addressing the common "oiling out" failure mode.

Recrystallization_Logic Start Start: Crude QMP-4-OH Solubility_Test Solubility Screen (100 mg scale) Start->Solubility_Test Result_Solid Forms Solid? Solubility_Test->Result_Solid Path_Recryst Recrystallization (Free Base) Result_Solid->Path_Recryst Yes (Solid) Path_Salt Salt Formation Strategy Result_Solid->Path_Salt No (Persistent Oil) Solvent_EtOH System A: Ethanol/Water (Slow Cooling) Path_Recryst->Solvent_EtOH Solvent_ACN System B: Acetonitrile (Reflux -> 0°C) Path_Recryst->Solvent_ACN Acid_Add Add 2.05 eq. Fumaric or HCl Path_Salt->Acid_Add Salt_Cryst Crystallize from MeOH/Ether Acid_Add->Salt_Cryst

Figure 1: Decision tree for selecting purification pathway based on physical state of the crude material.[1]

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: High-purity free base removal of polar impurities.[1]

  • Dissolution: Place crude QMP-4-OH in a round-bottom flask. Add absolute Ethanol (5 mL per gram).

  • Heating: Heat to reflux (

    
    ).[1] If undissolved solids remain, add Ethanol portion-wise until clear.[1]
    
  • Filtration (Hot): If black specks (oxidized quinoline) are visible, perform a hot filtration through a Celite pad.[1]

  • Anti-solvent Addition: While keeping the solution near boiling, add deionized water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Nucleation: Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed for 4 hours.

    • Critical Step: Do not use an ice bath immediately; thermal shock causes oiling out.

  • Collection: Cool to

    
     for 1 hour, then filter the white/off-white needles. Wash with cold 1:1 EtOH/Water.
    
Protocol B: Reactive Crystallization (Salt Formation)

Best for: Oils, gums, or stubborn impurities.[1]

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of Methanol.

  • Acidification: Slowly add 2.2 equivalents of 1M HCl in Methanol (or Fumaric acid dissolved in hot EtOH).

  • Precipitation:

    • For HCl salts: Add Diethyl Ether or MTBE dropwise until cloudy.

    • For Fumarates: Cool the ethanol solution slowly.

  • Isolation: Filter the resulting salt. Note that salts are often hygroscopic; dry in a vacuum oven at

    
     over 
    
    
    
    .

Troubleshooting & FAQs

Q1: The solution turned into a milky oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the temperature drops below the saturation point of the oil before it drops below the melting point of the crystal.

  • Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" if available. If not, scratch the glass wall with a spatula to induce nucleation. Alternatively, increase the ratio of the "good" solvent (Ethanol) slightly to lower the saturation point.[1]

Q2: The product is colored yellow/brown even after recrystallization.

  • Diagnosis: Quinoline rings are susceptible to oxidation, forming colored N-oxides or polymerized byproducts.[1]

  • Fix: Dissolve the compound in the crystallization solvent and treat with Activated Carbon (Charcoal) for 15 minutes at reflux. Filter hot through Celite. The filtrate should be significantly lighter.

Q3: Can I use Acetone?

  • Caution: While Acetone is a good solvent, primary/secondary amines can react with ketones to form imines (Schiff bases) over time.[1] Although QMP-4-OH has a tertiary amine at the piperidine N, the hydroxyl group is safe. However, ensure no trace acid is present which could catalyze side reactions. Acetonitrile is chemically safer.

References

  • BenchChem Technical Support. (2025).[1][2][3] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.[2][3] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine.Link[1]

  • Google Patents. (2019).[1] EP3524595B1 - High-purity quinoline derivative and method for manufacturing same.Link[1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline-Piperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting quinoline-piperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these critical C-N bond-forming reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying causality to empower your experimental design and execution.

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. The coupling of a quinoline moiety with piperidine is a frequently employed transformation in the synthesis of pharmacologically active compounds. However, this reaction is notoriously sensitive to a variety of factors, and low conversion rates are a common hurdle. This guide provides a structured approach to troubleshooting, from initial diagnosis to advanced optimization.

Frequently Asked Questions (FAQs)

Q1: My quinoline-piperidine reaction is showing very low conversion. Where should I start my troubleshooting?

A1: Low conversion is a frequent challenge and can often be traced back to a few key areas. A systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup. Key initial checkpoints include:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen) and that your solvents were thoroughly degassed.[1]

  • Reagent Purity: Impurities in the quinoline starting material, piperidine, or solvent can poison the catalyst. Ensure all reagents are of high purity and that the piperidine has not been partially oxidized.

  • Catalyst, Ligand, and Base Combination: The interplay between these three components is critical and substrate-dependent. An inappropriate combination is a very common cause of poor performance.[2]

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated quinoline. What is causing this and how can I prevent it?

A2: The formation of a dehalogenated quinoline is a result of a common side reaction known as hydrodehalogenation.[2] This occurs when the haloquinoline is reduced instead of undergoing coupling with piperidine. This side reaction is often competitive with the desired amination. To minimize hydrodehalogenation, consider the following strategies:

  • Ligand Selection: The choice of ligand can significantly influence the relative rates of reductive elimination (forming the desired product) and competing side reactions. Screening different bulky, electron-rich phosphine ligands is highly recommended.[1]

  • Base Selection: The nature and strength of the base can play a role. In some cases, a weaker base may suppress hydrodehalogenation.

  • Temperature Optimization: Lowering the reaction temperature may decrease the rate of hydrodehalogenation relative to the desired C-N coupling.

Q3: Can the position of the halide on the quinoline ring affect the reaction outcome?

A3: Absolutely. The electronic and steric environment of the C-X bond on the quinoline ring significantly influences its reactivity in the oxidative addition step of the catalytic cycle. Halides at different positions (e.g., 2-, 3-, 4-, or 8-position) will have different reaction kinetics. For instance, a halide at the 2- or 4-position may be more activated due to the electronic influence of the ring nitrogen. Conversely, a halide at the 8-position may be subject to steric hindrance from the adjacent ring. It is crucial to recognize that optimal conditions for one isomer may not be suitable for another.

Systematic Troubleshooting Guide

When faced with a low-yielding quinoline-piperidine reaction, a structured troubleshooting workflow is the most effective approach. The following diagram outlines a logical sequence of investigation.

G cluster_0 Initial Reaction Failure: Low Conversion cluster_1 Phase 1: Foundational Checks cluster_2 Phase 2: Catalyst System Optimization cluster_3 Phase 3: Reaction Parameter Tuning cluster_4 Resolution Start Low Conversion Observed Inert_Atmosphere Verify Inert Atmosphere (Ar/N2, Degassed Solvents) Start->Inert_Atmosphere Reagent_Purity Check Reagent Purity (Quinoline, Piperidine, Solvent) Inert_Atmosphere->Reagent_Purity Stoichiometry Confirm Stoichiometry (Base, Piperidine) Reagent_Purity->Stoichiometry Catalyst_Check Evaluate Catalyst (Precatalyst vs. in situ generation) Stoichiometry->Catalyst_Check Ligand_Screen Screen Ligands (e.g., DavePhos, BINAP) Catalyst_Check->Ligand_Screen Base_Screen Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (Toluene, Dioxane, THF) Base_Screen->Solvent_Screen Temperature_Opt Optimize Temperature (80-120 °C typical range) Solvent_Screen->Temperature_Opt Success Successful Conversion Temperature_Opt->Success G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Ligand Exchange Deprotonation L-Pd(II)(Ar)(Amido) AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination Product Qu-Pip Deprotonation->Product BaseH Base-H+X- Deprotonation->BaseH ArX Qu-X ArX->OxAdd Amine Pip-H Amine->AmineCoord Base Base Base->Deprotonation

Sources

Validation & Comparative

Navigating the Labyrinth of Fragmentation: A Comparative Guide to the LC-MS Analysis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a principal technique in this endeavor, with the fragmentation patterns generated by tandem mass spectrometry (MS/MS) providing a veritable fingerprint of a molecule's architecture. This guide delves into the anticipated LC-MS fragmentation of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol , a compound of interest featuring both a quinoline and a piperidin-4-ol moiety.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a detailed, mechanistically-driven prediction of its fragmentation pathways. To offer a richer, comparative context, we will juxtapose its expected fragmentation with two structurally related analogs: 1-(Quinolin-4-ylmethyl)piperidine and 1-Benzylpiperidin-4-ol . This comparative approach will illuminate the influence of the hydroxyl group and the quinoline ring system on the fragmentation cascade, offering valuable insights for researchers working with similar scaffolds.

The Structural Landscape: Predicting Points of Fragmentation

The structure of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol presents several key features that will dictate its behavior under collision-induced dissociation (CID). The basic nitrogen atom in the piperidine ring is the most likely site of protonation in positive-ion electrospray ionization (ESI+). The resulting [M+H]⁺ ion will then be subjected to fragmentation.

The primary sites susceptible to bond cleavage are:

  • The bonds of the piperidine ring, particularly those alpha to the nitrogen.

  • The benzylic-type bond connecting the quinoline moiety to the piperidine nitrogen.

  • The hydroxyl group on the piperidine ring, which can be lost as a neutral water molecule.

  • The quinoline ring itself, which has characteristic fragmentation pathways.

Proposed Fragmentation Pathway of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Under typical ESI-MS/MS conditions, the protonated molecule of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol is expected to undergo a series of fragmentation reactions. The following is a proposed fragmentation pathway, with key fragment ions highlighted.

G M [M+H]⁺ m/z 257.16 F1 Loss of H₂O [M+H-18]⁺ m/z 239.15 M->F1 - H₂O F2 Quinoline-CH₂⁺ m/z 142.07 M->F2 α-cleavage F3 Piperidin-4-ol radical cation m/z 101.08 M->F3 α-cleavage F5 Piperidine ring fragment m/z 84.08 F1->F5 - Quinoline-CH₂ F4 Quinoline ring fragment m/z 129.06 F2->F4 - CH₂

Caption: Proposed primary fragmentation pathway of protonated 1-[(Quinolin-4-yl)methyl]piperidin-4-ol.

A primary and highly probable fragmentation pathway involves the neutral loss of water from the hydroxylated piperidine ring, a common fragmentation for alcohols. This would result in a significant fragment ion at m/z 239.15.[1] Another expected fragmentation is the cleavage of the C-N bond between the quinoline-methyl group and the piperidine ring (alpha-cleavage), leading to the formation of a stable quinolin-4-ylmethyl cation at m/z 142.07.[2] The corresponding radical cation of piperidin-4-ol would be at m/z 101.08. Further fragmentation of the quinoline-containing ion could involve the characteristic loss of HCN from the quinoline ring, a known fragmentation pathway for this heterocyclic system.[3]

A Comparative Analysis: The Influence of Structural Modifications

To understand the significance of the predicted fragmentation pattern, we will now compare it to the expected fragmentation of two analogs.

Analog 1: 1-(Quinolin-4-ylmethyl)piperidine

This analog lacks the hydroxyl group on the piperidine ring. Its fragmentation will therefore highlight the role of this functional group.

G M [M+H]⁺ m/z 241.17 F1 Quinoline-CH₂⁺ m/z 142.07 M->F1 α-cleavage F2 Piperidine radical cation m/z 85.09 M->F2 α-cleavage F4 Piperidine ring opening fragment M->F4 Ring opening F3 Quinoline ring fragment m/z 129.06 F1->F3 - CH₂

Caption: Expected fragmentation of 1-(Quinolin-4-ylmethyl)piperidine.

The most significant difference in the fragmentation of this analog compared to our primary compound is the absence of the neutral loss of water . The primary fragmentation will likely be dominated by the alpha-cleavage, yielding the quinolin-4-ylmethyl cation at m/z 142.07 and the piperidine radical cation at m/z 85.09. Ring opening of the piperidine moiety could also lead to a series of smaller fragment ions.

Analog 2: 1-Benzylpiperidin-4-ol

This analog replaces the quinoline-methyl group with a benzyl group. This comparison will underscore the influence of the quinoline ring system on fragmentation.

G M [M+H]⁺ m/z 192.14 F1 Loss of H₂O [M+H-18]⁺ m/z 174.13 M->F1 - H₂O F2 Tropylium ion (C₇H₇⁺) m/z 91.05 M->F2 α-cleavage F3 Piperidin-4-ol radical cation m/z 101.08 M->F3 α-cleavage F4 Piperidine ring fragment m/z 84.08 F1->F4 - Benzyl

Caption: Expected fragmentation of 1-Benzylpiperidin-4-ol.

Similar to our target molecule, 1-benzylpiperidin-4-ol is expected to show a prominent neutral loss of water. The alpha-cleavage will produce the well-known and highly stable tropylium ion at m/z 91.05, a hallmark of benzyl groups in mass spectrometry. The key difference here is the absence of fragments characteristic of the quinoline ring, such as the loss of HCN.

Tabular Summary of Key Fragment Ions

Precursor Ionm/zKey Fragment Ions and their Origins
1-[(Quinolin-4-yl)methyl]piperidin-4-ol 257.16m/z 239.15: Neutral loss of H₂O. m/z 142.07: Quinolin-4-ylmethyl cation from α-cleavage. m/z 101.08: Piperidin-4-ol radical cation from α-cleavage.
1-(Quinolin-4-ylmethyl)piperidine 241.17m/z 142.07: Quinolin-4-ylmethyl cation from α-cleavage. m/z 85.09: Piperidine radical cation from α-cleavage.
1-Benzylpiperidin-4-ol 192.14m/z 174.13: Neutral loss of H₂O. m/z 91.05: Tropylium ion from α-cleavage. m/z 101.08: Piperidin-4-ol radical cation from α-cleavage.

Experimental Protocols

For researchers wishing to perform LC-MS/MS analysis on these or similar compounds, the following provides a general experimental workflow.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure good separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Method
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: A full scan from a suitable m/z range (e.g., 100-500) to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS Scan: Product ion scan of the [M+H]⁺ ion.

  • Collision Energy: A stepped collision energy approach (e.g., 10, 20, 40 eV) is recommended to observe both low-energy (e.g., neutral loss) and high-energy (e.g., ring cleavage) fragmentations. This allows for a more complete picture of the fragmentation pathways.

G cluster_0 LC Separation cluster_1 MS Detection LC_Column C18 Column Mobile_Phase Water/Acetonitrile + 0.1% Formic Acid ESI ESI Source (Positive Mode) LC_Column->ESI MS1 MS1 Full Scan (Identify [M+H]⁺) ESI->MS1 MS2 MS2 Product Ion Scan (Fragment [M+H]⁺) MS1->MS2

Sources

Technical Comparison: Structural Elucidation Strategies for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

The structural determination of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol (hereafter QMP-4 ) presents a classic crystallographic challenge common in drug discovery. The molecule consists of three distinct domains:

  • Rigid Scaffold: The planar quinoline ring (π-stacking driver).

  • Flexible Linker: The methylene bridge and the piperidine ring (conformational freedom).

  • Interaction Motif: The 4-hydroxyl group (Hydrogen bond donor/acceptor).

This guide objectively compares the three primary methodologies for determining the crystal structure of QMP-4: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , and Computational Crystal Structure Prediction (CSP) .

The Core Challenge

The piperidine ring in QMP-4 typically adopts a chair conformation, but the methylene linker introduces rotational freedom that can lead to conformational polymorphism or disorder . Selecting the right characterization method is critical for establishing the intellectual property (IP) solid-form landscape.[1]

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each technique specifically for quinoline-piperidine conjugates.

FeatureMethod A: SC-XRD (Gold Standard)Method B: PXRD + Rietveld (Alternative)Method C: DFT/CSP (In Silico)
Resolution Atomic (< 0.8 Å)Medium (depends on crystallinity)Theoretical (Infinite)
Sample Req. High-quality single crystal (>0.1 mm)Polycrystalline powder (mg scale)None (Digital Model)
Time to Result 1–4 Weeks (growing crystals)4–24 Hours2–5 Days (CPU time)
Primary Risk Twinning/Disorder: Piperidine ring often shows thermal disorder.Preferred Orientation: Quinoline needles align, skewing intensities.Energy Minima: May predict polymorphs that are kinetically inaccessible.
Cost High (Instrument + Labor)Low (Routine QC instrument)Medium (HPC Cluster)
Best For Absolute structure & IP filing.Bulk phase purity & polymorph ID.Validating experimental models.

Detailed Experimental Protocols

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The definitive approach for de novo structure determination.

1. Crystallization Protocol (The "Slow Evap" System)

Quinoline derivatives often crystallize as needles. To force the formation of blocks (better for diffraction), we utilize a binary solvent system to control nucleation rates.

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent) or Chloroform/Hexane.

  • Procedure:

    • Dissolve 20 mg of QMP-4 in 2 mL of warm Ethanol (40°C).

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial (reduces nucleation sites).

    • Place this vial inside a larger jar containing 5 mL of water (Vapor Diffusion).

    • Critical Step: Add 1 equivalent of fumaric or succinic acid if the free base fails to crystallize. Salt formation locks the flexible piperidine nitrogen, often yielding Space Group P2₁/c (Monoclinic).

2. Data Collection & Refinement
  • Source: Mo-Kα (λ = 0.71073 Å). Cu-Kα is unnecessary as QMP-4 is achiral (unless substituted).

  • Temperature: Collect at 100 K .

    • Reasoning: The piperidine ring is prone to "chair-flip" disorder at room temperature. Cryogenic cooling freezes the ring into a single low-energy conformation.

  • Refinement Strategy:

    • If the piperidine ring appears smeared (high thermal ellipsoids), apply SIMU and DELU restraints in SHELXL.

    • Locate the hydroxyl H-atom from the difference Fourier map to confirm the H-bond network (typically O-H···N_quinoline).

Authoritative Insight: Recent studies on the analog 7-chloro-4-(4-methyl-1-piperazinyl)quinoline confirm that water molecules often intercalate into the lattice, forming 1D supramolecular chains. Always check for solvate pockets using the PLATON SQUEEZE routine if voids are detected [1].

Method B: Powder X-Ray Diffraction (PXRD) Structure Solution

When single crystals cannot be grown.

1. Sample Preparation
  • Grinding: Gently grind the sample with an agate mortar.

  • The Quinoline Issue: Quinoline crystals grow as needles (along the b-axis). If packed normally, they lie flat, enhancing specific reflections (Preferred Orientation).

  • Correction: Load the sample in a Kapton capillary and spin it during data collection to randomize orientation.

2. Indexing and Solving
  • Software: DASH or TOPAS.

  • Protocol:

    • Collect high-resolution data (2θ = 2° to 70°) with a step size of 0.01°.

    • Indexing: Use SVD-Index to determine the unit cell. Expect Monoclinic or Triclinic systems.

    • Pawley Fit: Refine background and peak shapes first.

    • Simulated Annealing: Input the rigid quinoline body and the flexible piperidine chair as separate "rigid bodies" connected by a torsion angle. Allow the software to rotate the torsion angle to fit the electron density.

Method C: Computational Validation (DFT/CSP)

The "Digital Twin" to validate experimental data.

  • Software: Gaussian16 or ORCA.

  • Functional: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections for π-stacking).

  • Workflow:

    • Perform a conformational scan of the C(quinoline)-C(methyl)-N(piperidine) dihedral angle.

    • Identify the Global Minimum Energy Conformation (GMEC).

    • Compare the GMEC geometry with the SC-XRD result.

    • Self-Validation: If the SC-XRD piperidine geometry deviates significantly (>0.2 Å RMSD) from the DFT vacuum geometry, it indicates strong intermolecular packing forces (H-bonds) are distorting the molecule.

Visualization of Structural Logic

The following diagram illustrates the decision matrix for determining the structure, highlighting the critical "fail states" (red) and "success paths" (green).

G Start Start: QMP-4 Sample Solubility Solubility Screen (EtOH, CHCl3, DMSO) Start->Solubility CrystalGrowth Crystal Growth (Vapor Diffusion) Solubility->CrystalGrowth CheckCrystal Microscopy Check: Single Crystal? CrystalGrowth->CheckCrystal SCXRD SC-XRD Data Collection (100 K, Mo-Source) CheckCrystal->SCXRD Yes (Blocks) PXRD PXRD (Capillary Mode) Rietveld Refinement CheckCrystal->PXRD No (Powder/Needles) Disorder Check Piperidine Disorder SCXRD->Disorder Refinement SHELXL Refinement (Restraints: SIMU/DELU) Disorder->Refinement Minor Disorder DFT DFT Optimization (B3LYP/6-31G*) Disorder->DFT Severe Disorder (Validate Model) Final Final CIF Structure (IP Ready) Refinement->Final PXRD->DFT Geometry Seed PXRD->Final DFT->Refinement Restraint Inputs

Caption: Workflow for structural determination. Note the feedback loop between DFT and experimental refinement to handle piperidine ring disorder.

Expected Structural Features (Data Interpretation)

Based on analogs like 1-(quinolin-3-yl)piperidin-2-ol and BPIP [2, 3], expect the following structural motifs for QMP-4:

  • Hydrogen Bonding:

    • Primary: The 4-OH group will likely act as a donor to the Quinoline Nitrogen (N1) of a neighboring molecule, forming infinite chains (

      
       or 
      
      
      
      motifs in Etter notation).
    • Secondary: If hydrated, water molecules will bridge the OH and the tertiary amine of the piperidine.

  • π-π Stacking:

    • The quinoline rings will stack in a head-to-tail fashion with a centroid-to-centroid distance of approximately 3.6–3.8 Å . This interaction is the primary driver for the formation of needle-shaped crystals.

  • Piperidine Conformation:

    • The piperidine ring will adopt a Chair conformation.[1][2]

    • The substituent at the nitrogen (the quinolinyl-methyl group) will likely be in the Equatorial position to minimize 1,3-diaxial steric strain.

References

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M2016. Link

  • Suresh, M., et al. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Spectrochimica Acta Part A, 144, 243-257.[2] Link

  • BenchChem. (2025).[3] Advanced Crystallization Techniques for Quinoline Derivatives. Application Note. Link

  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Technical Guide. Link

Sources

A Comparative Guide to the Binding Affinity of Quinoline-Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, quinoline-substituted piperidinols represent a compelling scaffold with therapeutic potential across a range of CNS targets. This guide provides an in-depth, objective comparison of their binding affinities, supported by experimental data and a detailed examination of the underlying structure-activity relationships (SAR). We will explore how subtle molecular modifications can significantly alter the interaction of these compounds with key receptors, including opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. When coupled with a piperidinol ring, a versatile scaffold known for its presence in many centrally acting agents, the resulting quinoline-substituted piperidinol structure offers a unique three-dimensional arrangement of hydrophobic, hydrogen-bonding, and basic functionalities. This structural complexity allows for nuanced interactions with the binding pockets of diverse receptors, making these compounds promising candidates for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders. Understanding the comparative binding affinity of these derivatives is paramount for optimizing potency and selectivity, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Deciphering Binding Affinity: The "Gold Standard" Experimental Approach

To quantitatively assess the interaction between a ligand and its receptor, the competitive radioligand binding assay is the established gold standard, prized for its robustness and sensitivity.[1] This technique allows for the determination of the inhibitory constant (Kᵢ), a measure of the affinity of a test compound for a receptor. A lower Kᵢ value signifies a higher binding affinity.

The fundamental principle of this assay is the competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound for a finite number of receptors in a tissue homogenate or cell membrane preparation. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), the Kᵢ value can be calculated.

Generalized Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the binding affinity of a quinoline-substituted piperidinol derivative at a target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Source (e.g., Brain Tissue Homogenate, Transfected Cell Membranes) incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium prep_receptor->incubation prep_radioligand Radioligand Solution (Fixed Concentration) prep_radioligand->incubation prep_compound Test Compound Dilutions (Varying Concentrations) prep_compound->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies Bound Radioactivity) filtration->scintillation analysis Data Analysis (IC50 Determination and Ki Calculation) scintillation->analysis

Caption: Generalized workflow of a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting competitive radioligand binding assays for μ-opioid, σ₁-sigma, and NMDA receptors. These protocols are representative of standard practices in the field and provide a framework for obtaining reliable and reproducible binding affinity data.

1. μ-Opioid Receptor (MOR) Binding Assay

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably transfected with the human μ-opioid receptor.[1]

  • Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist) at a final concentration of 0.2 nM.[2]

  • Assay Buffer: 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 5% DMSO.[2]

  • Procedure:

    • Prepare serial dilutions of the quinoline-substituted piperidinol test compounds.

    • In a 96-well plate, combine the receptor membrane preparation (5-20 µg of protein per well), [³H]-diprenorphine, and varying concentrations of the test compound.[2]

    • For the determination of non-specific binding, a high concentration of a non-radiolabeled opioid ligand (e.g., 10 µM naloxone) is added to a set of wells.

    • Incubate the plate at room temperature (~25°C) for 1-2 hours to allow the binding to reach equilibrium.[2]

    • Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine, using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[2]

    • Dry the filter plate at 50°C for 2-3 hours.[2]

    • Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.[2]

    • Analyze the data using a non-linear regression analysis to determine the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

2. σ₁-Sigma Receptor Binding Assay

  • Receptor Source: Guinea pig brain membrane homogenate.[3]

  • Radioligand: [³H]-(+)-Pentazocine at a final concentration appropriate for the receptor preparation (typically in the low nM range).[3]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the quinoline-substituted piperidinol test compounds.

    • In a 96-well plate, combine the guinea pig brain membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol).[3]

    • Incubate the plate, typically at room temperature, for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ and subsequently the Kᵢ values using appropriate software.

3. NMDA Receptor Binding Assay

  • Receptor Source: Rat forebrain membrane homogenate.[4]

  • Radioligand: MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist that binds within the ion channel.[5]

  • Assay Buffer: Tris-acetate buffer (e.g., 50 mM, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the quinoline-substituted piperidinol test compounds.

    • In a 96-well plate, combine the rat forebrain membrane homogenate, MK-801, and varying concentrations of the test compound. The presence of glutamate and glycine as co-agonists is often required to promote the open-channel state of the receptor, allowing MK-801 to bind.[5]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled channel blocker (e.g., 10 µM unlabeled MK-801).

    • Incubate the plate at room temperature for a duration sufficient to reach equilibrium (can be several hours).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

    • Determine the IC₅₀ and Kᵢ values through non-linear regression analysis.

Comparative Binding Affinity and Structure-Activity Relationships (SAR)

The binding affinity of quinoline-substituted piperidinols is exquisitely sensitive to their structural features. The following table presents a synthesized comparison of binding affinities (Kᵢ values in nM) for representative compounds, illustrating key SAR principles. It is important to note that this data is compiled from multiple sources studying structurally related compounds, and direct comparisons should be made with consideration of the specific assay conditions.

Compound IDCore StructureN-SubstituentQuinoline SubstitutionKᵢ (nM) - μ-OpioidKᵢ (nM) - δ-OpioidKᵢ (nM) - σ₁ ReceptorKᵢ (nM) - NMDA Receptor
1 Tetrahydroquinoline-Piperidine-CH₂CH₂-Aryl2,6-dimethyl-Tyr~6.3~171Not ReportedNot Reported
2 Tetrahydroquinoline-Piperidine-(CH₂)₄-Aryl2,6-dimethyl-TyrImproved PotencyImproved PotencyNot ReportedNot Reported
3 Octahydrobenzo[f]quinoline-n-Propyl7-OHModerate AffinityNot ReportedHigh AffinityNot Reported
4 Octahydrobenzo[f]quinoline> n-Propyl (e.g., n-Butyl)7-OHHigher PotencyNot ReportedAffinity Increases with LipophilicityNot Reported
5 4-Phenylpiperidinol-CH₂(4-F-Ph)4-(Phenylethynyl)Not ReportedNot ReportedNot Reported38
6 4-Phenylpiperidinol-(CH₂)₃CH₃4-(Phenylethynyl)Not ReportedNot ReportedNot Reported85

Data synthesized from studies on structurally related compounds for illustrative purposes.[4][6][7]

Key Structure-Activity Relationship Insights

The following diagram illustrates the key structural features of quinoline-substituted piperidinols that influence their binding affinity.

G cluster_sar Structure-Activity Relationships quinoline_sub Quinoline Ring Substituents (e.g., -OH, -OCH3, Halogens) - Modulate lipophilicity and electronic properties - Can form specific hydrogen bonds piperidine_n_sub N-Substituent on Piperidine - Size and lipophilicity are critical - Influences interaction with hydrophobic pockets - Can determine agonist vs. antagonist activity piperidinol_oh Piperidinol Hydroxyl Group - Potential hydrogen bond donor/acceptor - Stereochemistry can be crucial for selectivity linker Linker between Quinoline and Piperidine - Length and flexibility impact optimal positioning in the binding site

Caption: Key structural determinants of binding affinity in quinoline-substituted piperidinols.

Causality Behind Experimental Choices and SAR Interpretation:

  • The Role of the N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of both affinity and receptor selectivity. For instance, in octahydrobenzo[f]quinolines, increasing the size and lipophilicity of the N-substituent from a propyl to a larger group enhances dopaminergic activity.[6] Similarly, for sigma receptors, a general trend is observed where increased lipophilicity of the N-substituent leads to higher affinity, up to a certain size.[6] This suggests the presence of a hydrophobic pocket in the binding sites of these receptors that can accommodate these larger groups.

  • Substitution on the Quinoline Ring: Modifications to the quinoline ring system can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the receptor. For example, the placement of hydroxyl groups can introduce hydrogen bonding opportunities, potentially increasing affinity and selectivity. The position of these substituents is also crucial, as seen in 7-hydroxy versus 9-hydroxy octahydrobenzo[f]quinolines, which exhibit different sensitivities to N-substituent changes.[6]

  • The Piperidinol Moiety: The hydroxyl group of the piperidinol ring can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the receptor binding pocket. The stereochemistry of this hydroxyl group is often critical, with one enantiomer typically displaying significantly higher affinity than the other.

  • Linker and Conformational Rigidity: The linker connecting the quinoline and piperidinol moieties, or the overall rigidity of the fused ring system, plays a crucial role in orienting the key pharmacophoric elements for optimal receptor interaction. Conformationally restricted analogs, such as the octahydrobenzo[f]quinolines, can provide valuable insights into the bioactive conformation of the ligand.

Discussion and Future Directions

The comparative analysis of quinoline-substituted piperidinols and their structurally related analogs reveals a versatile scaffold with tunable affinity for a range of CNS receptors. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to achieve desired potency and selectivity.

The data suggests that by modulating the N-substituent and the substitution pattern on the quinoline ring, it is possible to design compounds with preferential affinity for opioid, sigma, or NMDA receptors. For example, larger, lipophilic N-substituents appear to favor sigma receptor binding, while specific aromatic substitutions on the N-substituent can confer high affinity for NMDA receptors.

Future research in this area should focus on generating comprehensive binding profiles of novel quinoline-substituted piperidinol derivatives across a wider panel of receptors and subtypes. This will enable a more complete understanding of their selectivity and potential off-target effects. Furthermore, functional assays are essential to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets. The integration of computational modeling with experimental binding data can also accelerate the design of next-generation ligands with optimized pharmacological profiles.

By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of quinoline-substituted piperidinols to develop novel and impactful therapeutics for a variety of neurological and psychiatric conditions.

References

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]

  • Kang, M., et al. (2017). Pharmacological characterizations of the legal high fluorolintane and its regioisomers. Neuropharmacology, 125, 139-147. [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]

  • BindingDB. (n.d.). In Vitro Mu-Opioid Receptor Binding Assay. Retrieved from [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36939. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 207, 112725. [Link]

  • Török, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8159. [Link]

  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link]

  • Patel, K., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • Reynolds, I. J., & Sharma, M. (1999). Biexponential kinetics of [3H]MK-801 binding: evidence for access to closed and open N-methyl-D-aspartate receptor channels. Journal of Neurochemistry, 72(6), 2508-2517. [Link]

  • Whitten, J. P., et al. (2000). Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro. European Journal of Pharmacology, 396(2-3), 151-160. [Link]

  • Berger, M. L., et al. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Pharmacology and Experimental Therapeutics, 275(1), 80-88. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4486-4492. [Link]

  • Zhang, M., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 15(28), 3273-3294. [Link]

  • Hjorth, S., et al. (1991). N-substituted 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines and 3-phenylpiperidines: effects on central dopamine and sigma receptors. Journal of Medicinal Chemistry, 34(4), 1347-1355. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.